molecular formula C12H8BrNO B3155459 (6-Bromopyridin-3-yl)(phenyl)methanone CAS No. 80100-16-9

(6-Bromopyridin-3-yl)(phenyl)methanone

Cat. No.: B3155459
CAS No.: 80100-16-9
M. Wt: 262.1 g/mol
InChI Key: RHEQJLUMFGWOJK-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromopyridin-3-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromopyridin-3-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEQJLUMFGWOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of (6-Bromopyridin-3-yl)(phenyl)methanone

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9) is a privileged diaryl ketone scaffold in medicinal chemistry, distinguished by its bifunctional reactivity and structural rigidity. Often referred to as 2-bromo-5-benzoylpyridine in synthetic contexts, this molecule serves as a critical junction point for constructing complex pharmacophores. Its value lies in the orthogonal reactivity of its functional handles: an electrophilic carbonyl group susceptible to nucleophilic addition and reduction, and a C-Br bond activated for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in drug discovery, designed for researchers requiring high-fidelity data and actionable protocols.

Chemical Identity and Structural Analysis[1]

The nomenclature of pyridine derivatives can be a source of regiochemical confusion. It is critical to distinguish the target molecule, (6-Bromopyridin-3-yl)(phenyl)methanone , from its regioisomer, (2-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-13-6).

  • IUPAC Name: (6-Bromopyridin-3-yl)(phenyl)methanone[1]

  • Alternative Name: 2-Bromo-5-benzoylpyridine (Numbering based on N=1, Br=2, Benzoyl=5; this confirms the para-like substitution pattern).

  • CAS Number: 80100-16-9[1]

  • Molecular Formula: C₁₂H₈BrNO[1][2]

  • Molecular Weight: 262.10 g/mol [1][2]

  • SMILES: O=C(C1=CC=CC=C1)C2=CN=C(Br)C=C2

Structural Insights: The molecule features a central ketone bridge connecting a lipophilic phenyl ring and an electron-deficient pyridine ring. The presence of the nitrogen atom at position 1 and the bromine at position 6 (ortho to N) creates a strong dipole. The C-Br bond is significantly more labile towards nucleophilic attack than a standard phenyl bromide due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate during SNAr reactions.

Synthesis Pathways[1][2][4][5][6][7][8][9]

Synthesizing (6-Bromopyridin-3-yl)(phenyl)methanone requires careful regiocontrol to avoid the formation of the 2,5-isomer where the substituents are reversed. Below are the two most robust protocols.

Protocol A: The Weinreb Amide Route (Scalable & Regioselective)

This is the preferred industrial route as it utilizes commercially available 6-bromonicotinic acid and prevents over-addition of the Grignard reagent.

  • Activation: 6-Bromonicotinic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF in DCM.

  • Amidation: Reaction with N,O-dimethylhydroxylamine hydrochloride (Weinreb salt) yields the Weinreb amide.

  • Nucleophilic Acylation: Addition of Phenylmagnesium bromide (PhMgBr) at 0°C. The stable tetrahedral intermediate prevents double addition, yielding the ketone exclusively upon acidic workup.

Protocol B: Selective Halogen-Metal Exchange (Precision Synthesis)

Direct lithiation of 2,5-dibromopyridine typically occurs at C2 (alpha to Nitrogen), leading to the wrong isomer (5-bromo-2-benzoylpyridine). To access the target, one must use 2-bromo-5-iodopyridine .

  • Exchange: Treatment with i-PrMgCl (Turbo Grignard) at -20°C selectively exchanges the C5-Iodine due to the weaker C-I bond, leaving the C2-Bromine intact.

  • Electrophile Trapping: The resulting (6-bromopyridin-3-yl)magnesium species reacts with benzaldehyde.

  • Oxidation: The intermediate alcohol is oxidized (Swern or MnO₂) to the final ketone.

Synthesis_Pathways Start_Acid 6-Bromonicotinic Acid (Commercial) Weinreb Weinreb Amide Intermediate Start_Acid->Weinreb 1. (COCl)2, DMF 2. HN(OMe)Me·HCl Target (6-Bromopyridin-3-yl)(phenyl)methanone (TARGET) Weinreb->Target PhMgBr, THF, 0°C (No over-addition) Start_Iodo 2-Bromo-5-iodopyridine Mg_Inter 5-Magnesio-2-bromopyridine (Kinetic Control) Start_Iodo->Mg_Inter i-PrMgCl, -20°C (Selective I vs Br exchange) Alcohol Secondary Alcohol Mg_Inter->Alcohol PhCHO (Benzaldehyde) Alcohol->Target Oxidation (MnO2 or Swern)

Figure 1: Comparative synthesis pathways. Route A (left) is preferred for scale; Route B (right) demonstrates chemo-selective halogen manipulation.

Physicochemical Properties[2][10][11][12]

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solid
Melting Point 98 – 102 °CDistinct from the 2,3-isomer (mp ~60°C)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl AcetateInsoluble in water
LogP ~3.2Lipophilic, suitable for CNS penetration scaffolds
pKa ~2.5 (Pyridine Nitrogen)Weakly basic due to electron-withdrawing ketone and bromine
H-Bond Acceptors 2 (N, C=O)
H-Bond Donors 0

Reactivity Profile and Functionalization[2][8]

The molecule's utility stems from its ability to undergo orthogonal transformations.

A. The C-Br Handle (Cross-Coupling & SNAr)
  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards Pd-catalyzed coupling with aryl boronic acids.

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

    • Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water.

    • Selectivity: Coupling occurs exclusively at the bromine position, retaining the ketone.

  • SNAr Displacement: Unlike bromobenzene, the 2-bromo-pyridine moiety is activated. Primary and secondary amines can displace the bromine at elevated temperatures (100°C+, DMSO) or under Buchwald-Hartwig conditions to form 2-aminopyridines.

B. The Ketone Handle (C=O)
  • Reduction: NaBH₄ reduction yields (6-bromopyridin-3-yl)(phenyl)methanol , a chiral alcohol precursor.

  • Reductive Amination: Reaction with amines in the presence of NaBH(OAc)₃ introduces a chiral amine center, common in GPCR ligand design.

  • Wittig Olefination: Converts the ketone to an alkene, extending the carbon chain.

Reactivity_Map Center (6-Bromopyridin-3-yl) (phenyl)methanone Suzuki Biaryl Derivatives (Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd(0) (C-Br reaction) Amination 2-Aminopyridines (SnAr or Buchwald) Center->Amination R-NH2, Heat or Pd (C-Br reaction) Alcohol Chiral Alcohols (Reduction) Center->Alcohol NaBH4 (C=O reaction) Alkene Styryl Derivatives (Wittig) Center->Alkene Ph3P=CH-R (C=O reaction)

Figure 2: Divergent reactivity map. Red paths indicate transformations at the bromine; Blue paths indicate transformations at the ketone.

Applications in Medicinal Chemistry

  • Kinase Inhibitors: The 2-aminopyridine motif (accessible via SNAr on the bromine) is a classic "hinge-binding" element in kinase inhibitors. The benzoyl group provides a vector to explore the "gatekeeper" region or solvent-exposed front.

  • Tubulin Polymerization Inhibitors: Analogues where the phenyl ring is substituted (e.g., with methoxy groups) have shown potency in disrupting tubulin assembly, acting as colchicine site binders.

  • Supramolecular Scaffolds: The pyridine nitrogen allows for metal coordination, making this molecule a precursor for metallo-organic ligands used in catalysis and imaging.

Safety and Handling

  • Hazards: Classified as Irritant (Skin/Eye) and Harmful if Swallowed (Acute Tox. 4).[3]

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Perform synthesis in a fume hood, especially when using reagents like oxalyl chloride or bromine.

  • Storage: Store in a cool, dry place. The ketone is stable, but the C-Br bond can degrade under intense UV light over prolonged periods; amber vials are recommended.

References

  • BenchChem. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9. Retrieved from

  • PubChem. (2-Bromopyridin-3-yl)(phenyl)methanone (Isomer distinction). Retrieved from

  • RSC Medicinal Chemistry. Microwave-assisted synthesis of tubulin assembly inhibitors. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Bromopyridine derivatives. Retrieved from

  • Beilstein Journal of Organic Chemistry. Mechanistic aspects regarding the Suzuki–Miyaura reaction of bromopyridines. Retrieved from

Sources

Comprehensive Technical Guide to (6-Bromopyridin-3-yl)(phenyl)methanone: Synthesis, Reactivity, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone , universally identified by its CAS number 80100-16-9 , is a bifunctional diaryl ketone comprising a phenyl ring and a 6-bromopyridin-3-yl moiety linked by a carbonyl bridge[1]. As a privileged scaffold in modern drug discovery and synthetic chemistry, it offers highly valuable orthogonal reactivity. The ketone group serves as a reliable handle for reductive aminations or heterocycle condensation, while the aryl bromide acts as an electrophilic site for palladium-catalyzed cross-coupling reactions[1]. This technical whitepaper details the physicochemical profile, mechanistic synthesis pathways, and validated experimental protocols for utilizing this critical molecular building block.

Physicochemical Profiling

Understanding the physical and chemical parameters of (6-Bromopyridin-3-yl)(phenyl)methanone is essential for predicting its behavior in organic solvents and its pharmacokinetic potential as a bioisostere. The quantitative data for this compound is summarized in Table 1 below.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (6-Bromopyridin-3-yl)(phenyl)methanone
Common Synonyms 3-Benzoyl-6-bromopyridine; (6-bromopyridin-3-yl)-phenyl-methanone[1]
CAS Number 80100-16-9[2]
Molecular Formula C₁₂H₈BrNO[1]
Molecular Weight 262.10 g/mol [1]
Melting Point 67°C – 69°C[3]
Structural Features Diaryl ketone with a halogenated heteroaromatic ring

Mechanistic Synthesis Pathways

The construction of the central carbon-carbonyl bond in (6-Bromopyridin-3-yl)(phenyl)methanone can be achieved through several distinct strategic disconnections[4]. The choice of pathway heavily depends on scalability requirements and the specific availability of precursors.

  • Friedel-Crafts Acylation (Industrial/Scalable Route): The most robust method involves the activation of 6-bromonicotinic acid to 6-bromonicotinoyl chloride, followed by electrophilic aromatic substitution with benzene[4].

    • Causality: Aluminum chloride (AlCl₃) is used as a Lewis acid to abstract the chloride ion, generating a highly electrophilic acylium ion. Benzene acts as both the solvent and the nucleophile, ensuring high conversion rates and excellent scalability without the need for complex ligands.

  • Grignard Addition and Oxidation (Lab-Scale Route): Phenylmagnesium bromide is reacted with 6-bromopyridine-3-carbaldehyde to form a secondary alcohol, which is subsequently oxidized (e.g., using Dess-Martin periodinane or MnO₂) to the target ketone[4].

    • Causality: A stepwise approach is strictly preferred over the direct reaction of the Grignard reagent with an ester or acid chloride. Direct addition often suffers from over-alkylation, where a second equivalent of the Grignard reagent attacks the newly formed ketone, yielding an unwanted tertiary alcohol byproduct[4].

  • Palladium-Catalyzed Carbonylative Suzuki Coupling: A modern approach involves coupling (6-bromopyridin-3-yl)boronic acid with benzoyl chloride under palladium catalysis[4].

    • Causality: This method avoids the use of strong nucleophiles (like Grignard reagents) or harsh Lewis acids, making it ideal when sensitive functional groups are present on the aromatic rings.

SynthesisRoutes N1 6-Bromonicotinoyl Chloride + Benzene N2 Friedel-Crafts Acylation (AlCl3) N1->N2 Target (6-Bromopyridin-3-yl) (phenyl)methanone CAS: 80100-16-9 N2->Target N3 6-Bromopyridine-3- carbaldehyde + PhMgBr N4 Grignard Addition & Oxidation N3->N4 N4->Target N5 (6-Bromopyridin-3-yl) boronic acid + PhCOCl N6 Suzuki-Miyaura Coupling (Pd) N5->N6 N6->Target

Fig 1. Convergent synthetic pathways to (6-Bromopyridin-3-yl)(phenyl)methanone.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps (e.g., TLC monitoring, specific quenching mechanisms).

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize the title compound using highly scalable electrophilic aromatic substitution[4].

  • Activation: Suspend 6-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Rationale: DMF forms the Vilsmeier-Haack active intermediate, accelerating the conversion to 6-bromonicotinoyl chloride while minimizing side reactions.

  • Concentration: Stir at room temperature until gas evolution (CO, CO₂) ceases. Concentrate under reduced pressure to remove excess oxalyl chloride and DCM.

  • Acylation: Dissolve the crude acid chloride in anhydrous benzene (which serves as both reactant and solvent). Cool to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise.

    • Rationale: AlCl₃ must be added slowly to control the highly exothermic generation of the acylium ion.

  • Reaction & Monitoring: Heat the mixture to reflux. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the acid chloride spot validates reaction completion.

  • Quenching (Self-Validation): Carefully pour the reaction mixture over crushed ice and 1M HCl.

    • Rationale: The acidic aqueous quench breaks down the aluminum complex without forming insoluble aluminum hydroxide emulsions, ensuring clean phase separation.

  • Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate. Purify via recrystallization or silica gel chromatography to yield the product (m.p. 67°-69° C)[3].

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the 6-bromo handle to install an aryl group, creating a biaryl scaffold[1].

  • Preparation: In a Schlenk flask, combine (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

    • Rationale: Pd(dppf)Cl₂ is a robust, bidentate ligand-supported catalyst that resists deactivation and efficiently facilitates oxidative addition into the strong C-Br bond of the electron-deficient pyridine ring.

  • Heating: Heat to 90 °C for 4-6 hours. Monitor by LC-MS to confirm the mass shift corresponding to the loss of bromine and addition of the aryl group.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via column chromatography.

Applications in Medicinal Chemistry & Drug Development

The structural topology of (6-Bromopyridin-3-yl)(phenyl)methanone makes it a highly sought-after intermediate in the pharmaceutical industry[1].

  • Bioisosterism: The pyridine ring acts as a bioisostere for a phenyl ring. Introducing the nitrogen atom improves aqueous solubility and modulates metabolic stability (e.g., preventing CYP450-mediated aromatic oxidation)[1].

  • Advanced Heterocycle Synthesis: The ketone moiety can undergo condensation with hydrazines to form pyrazolopyridine derivatives. Recent literature highlights these specific pyrazolopyridine architectures as potent ligands for the protein Calreticulin (CALR), which is implicated in myeloproliferative neoplasms[1].

  • Orthogonal Derivatization: The molecule allows for sequential, orthogonal modifications. The ketone can be reduced or aminated, while the bromine atom can independently undergo Buchwald-Hartwig aminations to yield aminopyridine derivatives[1].

Derivatization Core (6-Bromopyridin-3-yl) (phenyl)methanone Sub1 C-C Bond Formation (Suzuki/Heck) Core->Sub1 Pd Catalyst Sub2 C-N Bond Formation (Buchwald-Hartwig) Core->Sub2 Pd Catalyst, Amine Sub3 Ketone Derivatization (Condensation) Core->Sub3 Hydrazine / Amine App1 Biaryl Scaffolds (Bioisosteres) Sub1->App1 App2 Aminopyridine Derivatives Sub2->App2 App3 Pyrazolopyridines (CALR Ligands) Sub3->App3

Fig 2. Orthogonal derivatization workflow for medicinal chemistry applications.

References

Sources

An In-depth Technical Guide to 6-Bromo-3-benzoylpyridine as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-benzoylpyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry. This document elucidates the synthesis, physicochemical properties, and reactivity of this scaffold, with a particular focus on its application in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are presented. Furthermore, the guide explores the relevance of the benzoylpyridine motif in drug discovery, offering insights into its role as a privileged structure in the development of novel therapeutic agents.

Introduction: The Strategic Value of 6-Bromo-3-benzoylpyridine

In the landscape of modern drug discovery, heterocyclic scaffolds form the cornerstone of a vast number of therapeutic agents. Among these, the pyridine ring is a frequently encountered motif, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of the pyridine core is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

6-Bromo-3-benzoylpyridine, also known as (6-bromopyridin-3-yl)(phenyl)methanone, emerges as a particularly valuable building block due to its unique trifunctional nature. The molecule incorporates:

  • A pyridine ring , a common bioisostere for a phenyl ring, which can modulate properties such as solubility and metabolic stability.[1]

  • A bromine atom at the 6-position, serving as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1]

  • A benzoyl group at the 3-position, which introduces a rigid, three-dimensional element and a ketone functionality. The benzoyl moiety itself is a privileged structure found in numerous biologically active molecules and can participate in crucial binding interactions with protein targets.[2][3]

This combination of features makes 6-Bromo-3-benzoylpyridine an attractive starting point for the synthesis of diverse compound libraries aimed at a variety of therapeutic targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueSource
CAS Number 80100-16-9[1]
Molecular Formula C₁₂H₈BrNO[1]
Molecular Weight 262.10 g/mol [1]
IUPAC Name (6-bromopyridin-3-yl)(phenyl)methanone[1]
Synonyms 3-Benzoyl-6-bromopyridine[1]
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.80-8.90 (d, 1H): Proton at C2 of the pyridine ring.

  • δ 8.00-8.10 (dd, 1H): Proton at C4 of the pyridine ring.

  • δ 7.80-7.90 (m, 2H): Ortho-protons of the benzoyl phenyl ring.

  • δ 7.60-7.70 (d, 1H): Proton at C5 of the pyridine ring.

  • δ 7.40-7.60 (m, 3H): Meta- and para-protons of the benzoyl phenyl ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 195.0-196.0: Carbonyl carbon.

  • δ 152.0-153.0: C2 of the pyridine ring.

  • δ 142.0-143.0: C6 of the pyridine ring.

  • δ 138.0-139.0: C4 of the pyridine ring.

  • δ 136.0-137.0: Quaternary carbon of the benzoyl phenyl ring.

  • δ 133.0-134.0: Para-carbon of the benzoyl phenyl ring.

  • δ 130.0-131.0: Ortho-carbons of the benzoyl phenyl ring.

  • δ 128.0-129.0: Meta-carbons of the benzoyl phenyl ring.

  • δ 128.0-129.0: C5 of the pyridine ring.

  • δ 127.0-128.0: C3 of the pyridine ring.

IR (KBr, cm⁻¹):

  • ~3060: Aromatic C-H stretch.

  • ~1660: C=O (ketone) stretch.

  • ~1580, 1450: Aromatic C=C and C=N stretches.

  • ~1100: C-Br stretch.

Mass Spectrometry (EI):

  • m/z 261/263 (M⁺): Molecular ion peak showing the characteristic isotopic pattern for bromine.

  • m/z 182: [M-Br]⁺

  • m/z 154: [M-Br-CO]⁺

  • m/z 105: [PhCO]⁺

  • m/z 77: [Ph]⁺

Synthesis of 6-Bromo-3-benzoylpyridine

Several synthetic routes can be envisioned for the preparation of 6-Bromo-3-benzoylpyridine. A practical and scalable approach involves the oxidation of a readily available alcohol precursor.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway to 6-Bromo-3-benzoylpyridine.

G cluster_0 Synthesis of 6-Bromo-3-benzoylpyridine A 6-Bromopyridine-3-carbaldehyde B (6-bromopyridin-3-yl)(phenyl)methanol A->B Phenylmagnesium bromide (Grignard Reaction) C 6-Bromo-3-benzoylpyridine B->C Oxidizing Agent (e.g., PCC, MnO₂) (Oxidation)

Caption: Synthetic pathway to 6-Bromo-3-benzoylpyridine.

Experimental Protocol: Synthesis via Oxidation

This two-step protocol provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of (6-bromopyridin-3-yl)(phenyl)methanol

  • To a flame-dried three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few drops of bromobenzene to initiate the Grignard reaction.

  • Slowly add a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) to maintain a gentle reflux.

  • After the magnesium has been consumed, cool the resulting phenylmagnesium bromide solution to 0 °C.

  • Slowly add a solution of 6-bromopyridine-3-carbaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (6-bromopyridin-3-yl)(phenyl)methanol.

Step 2: Oxidation to 6-Bromo-3-benzoylpyridine

  • To a stirred solution of (6-bromopyridin-3-yl)(phenyl)methanol (1.0 eq) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Wash the celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-Bromo-3-benzoylpyridine as a solid.

Reactivity and Key Transformations

The synthetic utility of 6-Bromo-3-benzoylpyridine lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the C6-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups.[1][7][8]

G cluster_0 Suzuki-Miyaura Coupling A 6-Bromo-3-benzoylpyridine D 6-Aryl/Alkyl-3-benzoylpyridine A->D B R-B(OH)₂ (Boronic Acid) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Caption: Generalized Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a dry Schlenk flask, combine 6-Bromo-3-benzoylpyridine (1.0 eq), the desired aryl- or alkylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen); repeat this cycle three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines.[9][10][11]

G cluster_0 Buchwald-Hartwig Amination A 6-Bromo-3-benzoylpyridine D 6-(Amino)-3-benzoylpyridine A->D B R¹R²NH (Amine) B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) C->D

Caption: Generalized Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add 6-Bromo-3-benzoylpyridine (1.0 eq), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%) to a dry Schlenk flask.

  • Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).

  • Add the desired primary or secondary amine (1.1-1.5 eq).

  • Add an anhydrous solvent, typically toluene or dioxane.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Applications in Medicinal Chemistry

The 3-benzoylpyridine scaffold and its derivatives are of significant interest in drug discovery due to their presence in a variety of biologically active compounds. The ability to readily diversify the 6-position of 6-Bromo-3-benzoylpyridine makes it an ideal starting point for structure-activity relationship (SAR) studies.

Privileged Scaffolds in Drug Design

The benzoylpyridine motif is recognized as a privileged structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. For instance, derivatives of benzoylpyridines have been investigated as:

  • Tubulin Polymerization Inhibitors: Certain 6-aryl-2-benzoyl-pyridines have shown potent antiproliferative properties by inhibiting tubulin polymerization, a key target in cancer chemotherapy.[2][12]

  • Enzyme Inhibitors: The 3-benzoyl moiety is present in various enzyme inhibitors. For example, 3-benzoyluracil derivatives are known inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of the chemotherapeutic agent 5-fluorouracil.[2]

  • Receptor Ligands: The benzoylpiperidine fragment, structurally related to benzoylpyridine, is a key component in ligands for serotoninergic and dopaminergic receptors, which are important targets for neuropsychiatric disorders.[13]

A Workflow for Fragment-Based Drug Discovery (FBDD)

6-Bromo-3-benzoylpyridine can serve as a core fragment in FBDD campaigns. The workflow below illustrates how this building block can be utilized to develop novel drug candidates.

G A Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) from 6-Bromo-3-benzoylpyridine B Fragment Screening (Biophysical Techniques) A->B C Hit Identification & Validation B->C D Structure-Activity Relationship (SAR) & Lead Optimization C->D E Preclinical Candidate D->E

Caption: FBDD workflow utilizing 6-Bromo-3-benzoylpyridine.

Conclusion

6-Bromo-3-benzoylpyridine stands out as a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom for facile diversification and a biologically relevant benzoylpyridine core, provide a robust platform for the synthesis of novel and complex molecules. The reliable and scalable synthetic routes to this compound, coupled with its predictable reactivity in key cross-coupling reactions, empower researchers to efficiently explore chemical space and accelerate the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to harness the full potential of this important synthetic intermediate.

References

  • Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2019). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]

  • Process for preparation of benzoylpyridines and derivatives. (1975).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. (2019). Anti-cancer agents in medicinal chemistry. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Bis(6-Bromopyridin-3-Yl)Methanone. (n.d.). MySkinRecipes. Retrieved March 7, 2026, from [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • 6-bromo-3-(4-methylbenzoyl)-1-benzofuran-4,5-dione. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • (6-Bromopyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2002). University of Liverpool. [Link]

  • US Patent No. 8829195. (2021). Regulations.gov. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo... (n.d.). ResearchGate. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]

  • WO 2008/078340 Al. (2008). Googleapis.com. [Link]

  • (6-Bromopyridin-2-yl)(phenyl)methanol Properties. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.
  • (2-Bromopyridin-3-yl)(phenyl)methanone. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Suzuki reactions in novel liquids. (n.d.). Diva-Portal.org. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (n.d.). ResearchGate. [Link]

  • 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. (2025). MDPI. [Link]

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Technical Guide: (6-Bromopyridin-3-yl)(phenyl)methanone – A Linchpin Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and medicinal utility of (6-Bromopyridin-3-yl)(phenyl)methanone . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9 ), also known as 2-bromo-5-benzoylpyridine , represents a "privileged scaffold" in medicinal chemistry. Its structural duality—combining an electron-deficient pyridine ring with a reactive diaryl ketone bridge—makes it a versatile linchpin for constructing complex heterocycles.

This molecule serves as a critical intermediate for:

  • Kinase Inhibitors: Targeting the ATP-binding hinge region via the pyridine nitrogen.

  • Tubulin Polymerization Inhibitors: Mimicking the combretastatin/colchicine diaryl pharmacophore.

  • Fused Heterocycles: Precursor for pyrazolo[3,4-b]pyridines (potential Alzheimer's imaging agents) and triazolopyridines.

Chemical Architecture & Reactivity

The molecule features two distinct electrophilic centers that allow for orthogonal functionalization.

FeaturePositionReactivity ProfileStrategic Utility
Aryl Halide C6 (Pyridine)High reactivity toward

and Pd-catalyzed cross-coupling.
Introduction of diversity elements (amines, aryls) to tune solubility and potency.
Diaryl Ketone C3-LinkerSusceptible to nucleophilic addition, reduction, and condensation.Scaffold rigidification (cyclization) or linker modification (to amines/alcohols).
Pyridine Nitrogen N1Weakly basic; H-bond acceptor.Critical for kinase hinge binding; directs regioselectivity in lithiation.
Mechanistic Insight: The "Halogen Dance" Risk

Researchers must be cautious of "halogen dance" (base-catalyzed halogen migration) when attempting lithiation on the dibromo-precursors. The synthesis protocols below are designed to avoid this thermodynamic scrambling by using direct Grignard additions to stable aldehydes.

Validated Synthesis Protocols

Method A: The Aldehyde-Grignard Route (Recommended)

This pathway is preferred for its regiochemical fidelity, avoiding the isomer mixtures often seen in Friedel-Crafts acylations of electron-deficient pyridines.

Target: (6-Bromopyridin-3-yl)(phenyl)methanone Precursors: 6-Bromonicotinaldehyde (CAS: 149806-06-4), Phenylmagnesium bromide.[1]

Step 1: Grignard Addition
  • Setup: Flame-dry a 250 mL three-neck flask under Argon atmosphere.

  • Reagents: Dissolve 6-Bromonicotinaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C .

  • Addition: Dropwise add Phenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes. The low temperature prevents nucleophilic attack at the C6-Br position.

  • Workup: Stir for 2 hours at RT. Quench with saturated

    
    . Extract with EtOAc.
    
  • Intermediate: Yields (6-bromopyridin-3-yl)(phenyl)methanol.

Step 2: Oxidation to Ketone
  • Reagents: Dissolve the intermediate alcohol in dry DCM.

  • Oxidant: Add Dess-Martin Periodinane (DMP) (1.2 eq) or PCC (1.5 eq). DMP is preferred for easier workup and milder conditions.

  • Reaction: Stir at RT for 3-4 hours until TLC shows consumption of alcohol.

  • Purification: Filter through a Celite pad. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation:

    
     NMR should show the disappearance of the carbinol proton (~5.8 ppm) and retention of the diagnostic pyridine protons.
    
Workflow Visualization

The following diagram illustrates the synthetic logic and branching points for derivatization.

SynthesisWorkflow Start 6-Bromonicotinaldehyde (CAS: 149806-06-4) Step1 Grignard Addition (PhMgBr, THF, 0°C) Start->Step1 Inter Intermediate Alcohol (6-bromo-3-yl)(phenyl)methanol Step1->Inter C-C Bond Formation Step2 Oxidation (DMP or PCC) Inter->Step2 Product TARGET SCAFFOLD (6-Bromopyridin-3-yl)(phenyl)methanone Step2->Product Alcohol to Ketone

Figure 1: Step-wise synthesis of the target scaffold ensuring regiochemical integrity.

Medicinal Chemistry Applications & Derivatives[1][2][3][4][5][6][7]

Divergent Synthesis (The "Hub" Strategy)

Once the core is synthesized, it acts as a hub. The order of operations is critical:

  • Path A (Suzuki/Buchwald): Functionalize C6 before modifying the ketone if the ketone is needed for cyclization.

  • Path B (Condensation): Modify the ketone (e.g., to hydrazine) to fuse rings, utilizing the C6-Br later for solubility tuning.

Case Study: Pyrazolo[3,4-b]pyridines (Alzheimer's Probes)

Recent literature highlights the conversion of this scaffold into fused pyrazolopyridines, which show high affinity for


-amyloid plaques.
  • Mechanism: The ketone undergoes condensation with hydrazines. The adjacent pyridine nitrogen (or a C2-substituent introduced prior) facilitates the ring closure.

  • Protocol Insight: Reaction with phenylhydrazine in the presence of a Lewis acid (

    
    ) or via Vilsmeier-Haack conditions can yield the fused system.
    
Representative Activity Data

While the core is an intermediate, its direct derivatives show potent biological activity.

Derivative ClassTargetActivity Metric (Example)Mechanism
Aminopyridine Ureas Myeloperoxidase (MPO)

Irreversible inhibition via covalent binding.
Diaryl Ketones Tubulin

Inhibits polymerization by binding to colchicine site.
Pyrazolopyridines Kinases (VEGFR-2)

ATP-competitive inhibition.
Structural Activity Relationship (SAR) Map

SARMap Core (6-Bromopyridin-3-yl)(phenyl)methanone CORE SCAFFOLD C6_Node C6-Position (Bromine) Core->C6_Node C3_Node C3-Position (Ketone) Core->C3_Node Suzuki Biaryl Coupling (Kinase Specificity) C6_Node->Suzuki Buchwald Amination (Solubility/ADME) C6_Node->Buchwald RedAm Reductive Amination (MPO Inhibitors) C3_Node->RedAm Cycliz Cyclization w/ Hydrazine (Pyrazolopyridines) C3_Node->Cycliz

Figure 2: Divergent SAR pathways available from the core scaffold.

Future Perspectives

The (6-Bromopyridin-3-yl)(phenyl)methanone scaffold is evolving toward PROTAC (Proteolysis Targeting Chimera) development.[2] The C6-Br position offers an ideal attachment point for linkers connecting to E3 ligase ligands, while the benzoyl moiety remains available for binding to the target protein of interest (POI).

References

  • Benchchem. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9. Retrieved from

  • PubChem. (6-Bromopyridin-3-yl)methanamine | C6H7BrN2. Retrieved from

  • MySkinRecipes. Bis(6-Bromopyridin-3-Yl)Methanone Product Description. Retrieved from

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from

  • Journal of Pharmacology and Experimental Therapeutics. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Retrieved from

  • ResearchGate. Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds. Retrieved from

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A Comprehensive Guide to the Synthetic Pathways for (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Resource for Chemical Researchers and Pharmaceutical Development Professionals

(6-Bromopyridin-3-yl)(phenyl)methanone is a valuable diaryl ketone that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a phenyl group and a 6-bromopyridin-3-yl moiety linked by a carbonyl bridge, offers multiple points for chemical modification. The bromine atom on the pyridine ring is a particularly useful handle for cross-coupling reactions, enabling the construction of diverse molecular architectures.[1][2] This guide provides a detailed overview of the primary synthetic strategies for accessing this important building block.

Physicochemical Properties
PropertyValue
CAS Number 56573-33-8
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.10 g/mol
IUPAC Name (6-Bromopyridin-3-yl)(phenyl)methanone
Synonyms 3-Benzoyl-6-bromopyridine

(Data sourced from Benchchem[1])

Strategic Approaches to Synthesis

The synthesis of (6-Bromopyridin-3-yl)(phenyl)methanone can be broadly categorized into two main strategies:

  • Assembly of the Ketone Core: These methods focus on forming the central carbonyl bridge between the two aryl rings. This can be achieved through classical reactions like Friedel-Crafts acylation or modern transition-metal-catalyzed carbonylative couplings.

  • Functional Group Interconversion: These routes start with a pre-formed bromopyridine scaffold and introduce the phenyl ketone moiety through a series of functional group transformations, often involving oxidation and organometallic additions.

The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][4]

In the context of synthesizing (6-Bromopyridin-3-yl)(phenyl)methanone, this would involve the acylation of benzene with 6-bromonicotinoyl chloride.

dot

Caption: Friedel-Crafts Acylation Pathway.

Step 1: Formation of 6-Bromonicotinoyl Chloride

The first step is the conversion of 6-bromonicotinic acid to its more reactive acyl chloride derivative.[5] This is a standard transformation in organic synthesis.

Experimental Protocol:

  • To a solution of 6-bromonicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, a chlorinating agent is added.[6]

  • Commonly used chlorinating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][7]

  • The reaction is typically stirred at room temperature until the conversion is complete, which can be monitored by techniques like TLC or HPLC.[5][6]

  • The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 6-bromonicotinoyl chloride, which is often used directly in the next step without further purification.[5]

Step 2: Friedel-Crafts Acylation of Benzene

The generated 6-bromonicotinoyl chloride is then used to acylate benzene.

Experimental Protocol:

  • In a reaction vessel, a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), is suspended in an excess of benzene, which serves as both the reactant and the solvent.[3]

  • The 6-bromonicotinoyl chloride is added portion-wise to the stirred suspension, typically at a controlled temperature to manage the exothermic reaction.

  • The reaction mixture is stirred until completion, after which it is carefully quenched by pouring it onto ice and acidifying with hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, usually by column chromatography or recrystallization, to afford (6-Bromopyridin-3-yl)(phenyl)methanone.

Causality and Considerations:

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, rendering it inactive.[3]

  • Substrate Limitations: The pyridine ring is electron-deficient and can be deactivated towards electrophilic substitution, particularly when protonated by the strong Lewis acid. This is why the acylation is performed on the electron-rich benzene ring.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Lewis acid catalyst reacts vigorously with water.[8][9]

Pathway 2: Grignard Reaction Approach

An alternative strategy involves the use of organometallic reagents, specifically a Grignard reagent, to form the carbon-carbon bond of the ketone.[8] This pathway typically starts from a bromopyridine derivative and builds the ketone functionality.

dot

Caption: Grignard Reaction Pathway.

Step 1: Preparation of the Grignard Reagent

The synthesis begins with the formation of a Grignard reagent from a suitable bromopyridine precursor.

Experimental Protocol:

  • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).[9]

  • A solution of 2,5-dibromopyridine in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is added dropwise to the magnesium.[10] The reaction can be initiated with a small crystal of iodine if necessary.[9][10]

  • The reaction mixture is typically stirred and may require gentle heating to maintain reflux. The formation of the Grignard reagent, 6-bromo-3-pyridylmagnesium bromide, is indicated by the consumption of the magnesium metal.

Step 2: Nucleophilic Addition to an Aldehyde

The formed Grignard reagent is then reacted with benzaldehyde.

Experimental Protocol:

  • A solution of benzaldehyde in anhydrous ether is added dropwise to the cooled Grignard reagent solution.

  • The reaction mixture is stirred, typically at room temperature, until the addition is complete.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting secondary alcohol, (6-bromopyridin-3-yl)(phenyl)methanol, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Oxidation to the Ketone

The final step is the oxidation of the secondary alcohol to the desired ketone.[1]

Experimental Protocol:

  • The crude (6-bromopyridin-3-yl)(phenyl)methanol is dissolved in a suitable solvent like dichloromethane.

  • An oxidizing agent is added. Common choices for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.[1]

  • The reaction is monitored for completion, and upon finishing, the reaction mixture is worked up to remove the oxidant byproducts.

  • The crude product is purified by column chromatography to yield pure (6-Bromopyridin-3-yl)(phenyl)methanone.

Causality and Considerations:

  • Chemoselectivity: In the formation of the Grignard reagent from 2,5-dibromopyridine, the bromine at the 5-position is generally more reactive towards magnesium insertion than the bromine at the 2-position.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.[8][9] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[9]

  • Choice of Oxidant: The choice of oxidizing agent in the final step is crucial. Milder reagents like PCC or DMP are often preferred to avoid over-oxidation or side reactions.[1]

Pathway 3: Palladium-Catalyzed Carbonylative Cross-Coupling

Modern synthetic methods offer powerful alternatives to classical approaches. Palladium-catalyzed carbonylative cross-coupling reactions, such as the carbonylative Suzuki-Miyaura coupling, provide a highly efficient route to diaryl ketones.[11][12]

dot

Caption: Carbonylative Suzuki Coupling Pathway.

This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound in the presence of a palladium catalyst and carbon monoxide.

Experimental Protocol:

  • A reaction vessel is charged with 2,5-dibromopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., K₂CO₃ or K₃PO₄).[13][14]

  • The vessel is purged with an inert gas, and a suitable solvent (e.g., 1,4-dioxane, toluene) is added.[13]

  • The atmosphere is then replaced with carbon monoxide, often at a specific pressure.

  • The reaction mixture is heated with stirring until the starting materials are consumed.

  • After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water.

  • The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography.

Causality and Considerations:

  • Catalyst System: The choice of the palladium catalyst and ligand is critical for the efficiency and selectivity of the reaction.[11]

  • Carbon Monoxide Handling: Carbon monoxide is a toxic gas and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Conditions: The temperature, pressure of carbon monoxide, and choice of base can all influence the reaction rate and yield.[11]

  • Side Reactions: A potential side reaction is the direct, non-carbonylative Suzuki coupling, which would lead to the formation of 2-bromo-5-phenylpyridine.[11] Optimizing the reaction conditions can minimize this side product.

Summary of Synthetic Pathways

PathwayKey ReactionStarting MaterialsAdvantagesDisadvantages
Friedel-Crafts Acylation Electrophilic Aromatic Substitution6-Bromonicotinic Acid, BenzeneDirect, utilizes readily available starting materials.Requires stoichiometric Lewis acid, harsh conditions, potential for side reactions.
Grignard Reaction Nucleophilic Addition & Oxidation2,5-Dibromopyridine, BenzaldehydeVersatile, good for constructing complex molecules.Multi-step, requires strictly anhydrous conditions, use of stoichiometric organometallic reagents.
Carbonylative Coupling Pd-catalyzed Cross-Coupling2,5-Dibromopyridine, Phenylboronic AcidHigh efficiency and functional group tolerance, catalytic in palladium.Requires specialized equipment for handling CO, potential for catalyst poisoning, cost of catalyst.

Conclusion

The synthesis of (6-Bromopyridin-3-yl)(phenyl)methanone can be accomplished through several effective synthetic routes. The choice of the most appropriate pathway will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For large-scale, robust synthesis, the Friedel-Crafts acylation remains a viable option. The Grignard approach offers flexibility, while palladium-catalyzed carbonylative coupling represents a modern, highly efficient method for accessing this important synthetic intermediate. Each method presents its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is essential for successful execution.

References

  • Weires, A. G., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC. [Link]

  • Kim, H., et al. (2019). A convenient pinacol coupling of diaryl ketones with B2pin2via pyridine catalysis. Chemical Communications. [Link]

  • Tan, Q., et al. (2022). Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites. ACS Publications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Jasperse, C. Grignard Reaction. Web Pages. [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

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  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Google Patents. (2021). US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II)
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC. [Link]

  • MySkinRecipes. Bis(6-Bromopyridin-3-Yl)Methanone. [Link]

  • Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • Google Patents. (2022).
  • Fillion, E., et al. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry. [Link]

  • Majumder, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • PrepChem.com. Synthesis of 6-chloronicotinoyl chloride. [Link]

  • PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

  • PubChem. (2-Bromopyridin-3-yl)(phenyl)methanone | C12H8BrNO | CID 12846968. [Link]

  • EPA. (2025). (6-Bromopyridin-2-yl)(phenyl)methanol Properties. [Link]

  • Chemsrc. (2025). 6-Bromonicotinic acid | CAS#:6311-35-9. [Link]

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The C6-Bromo Pyridine Motif: A Linchpin for Sequential Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of Bromine at the C6 Position in Pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the architecture of medicinal chemistry, the pyridine ring is a privileged scaffold. However, the C6 position (ortho to nitrogen) bearing a bromine atom represents more than just a structural feature; it is a kinetic "soft spot" that enables precise, programmable molecular assembly.

This guide analyzes the reactivity profile of C6-bromopyridine derivatives . Unlike the inert C3/C5 (beta) positions, the C6 position is electronically activated by the adjacent nitrogen, making it highly susceptible to both nucleophilic attack and metal insertion. The core utility of this moiety lies in its orthogonality : in 2,6-dihalo systems (e.g., 2-bromo-6-chloropyridine), the C6-Br bond can be selectively activated over the C2-Cl bond, allowing for high-fidelity sequential functionalization.[3]

Electronic Landscape & Mechanistic Grounding

The reactivity of C6-bromine is governed by two primary electronic vectors:

  • Inductive Withdrawal (-I): The electronegative nitrogen atom pulls electron density through the sigma framework, making the C6 carbon electron-deficient and electrophilic.

  • Resonance Stabilization (SnAr): During nucleophilic attack, the negative charge can be delocalized onto the nitrogen atom (aza-stabilization), significantly lowering the energy of the Meisenheimer intermediate.

Comparative Reactivity Matrix

The following table summarizes how C6-Br compares to other halogens at the same position under different mechanistic regimes.

Reaction TypeMechanismReactivity Order (C6-X)Why C6-Br is Optimal
Pd-Catalyzed Coupling Oxidative AdditionI > Br > Cl > FBr offers the best balance of stability and reactivity. Cl is too slow; I is often too unstable.
Metal-Halogen Exchange Li-Hal ExchangeI > Br > Cl >> FBr exchanges rapidly at -78°C. Cl requires higher temps/stronger bases (and risks competing deprotonation).
SnAr Addition-EliminationF > Cl ≈ Br > IWhile F is fastest (due to high electronegativity increasing C-attack rate), Br is still highly competent and often preferred if subsequent coupling is needed.

Pillar I: Metal-Catalyzed Cross-Coupling (The Constructive Pathway)

The most powerful application of C6-bromopyridines is in site-selective cross-coupling . In drug discovery, "linchpin" reagents like 2-bromo-6-chloropyridine are standard.

The Selectivity Rule

In a palladium-catalyzed environment (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond . This allows researchers to install a complex substituent at C6 while leaving the C2-Cl handle intact for a second, distinct functionalization.

Mechanistic Pathway: Sequential Functionalization

The diagram below illustrates the decision tree for functionalizing a 2,6-dihalopyridine.

SequentialCoupling cluster_legend Selectivity Logic Start 2-Bromo-6-chloropyridine Pd_Add Oxidative Addition (Fastest at C-Br) Start->Pd_Add Pd(0), Ar-B(OH)2 rt to 60°C Intermediate Pd(II)-Aryl Complex at C6 Pd_Add->Intermediate Product1 2-Aryl-6-chloropyridine (Mono-functionalized) Intermediate->Product1 Reductive Elimination Step2 Condition Adjustment (Ligand/Temp Increase) Product1->Step2 Isolate Final 2,6-Diarylpyridine (Bi-functionalized) Step2->Final Pd(0), Ar'-B(OH)2 >80°C, Bulky Ligand key C-Br Bond Energy: ~68 kcal/mol C-Cl Bond Energy: ~81 kcal/mol Result: Kinetic Control favors Br

Caption: Kinetic control allows exclusive functionalization of the C6-Br site before the C2-Cl site.

Protocol 1: Site-Selective Suzuki Coupling

Objective: Arylation of 2-bromo-6-chloropyridine at the C6 position.

  • Reagents:

    • Substrate: 2-Bromo-6-chloropyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.05 equiv)

    • Catalyst: Pd(PPh3)4 (2-5 mol%) or Pd(OAc)2/SPhos (for difficult substrates).

    • Base: Na2CO3 (2.0 M aq) or K3PO4 (solid, 2.0 equiv).

    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.[4]

  • Execution:

    • Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen inhibits the active Pd(0) species.

    • Combine substrate, boronic acid, and catalyst in the reaction vessel under inert atmosphere.

    • Heat to 60°C . Note: Do not exceed 80°C initially, or you risk activating the C-Cl bond.

    • Monitor by LCMS. The bromide should be consumed within 2-4 hours.

  • Validation:

    • The product should show a mass corresponding to the replacement of Br, with the Cl isotope pattern (3:1 ratio of M:M+2) preserved.

Pillar II: Metal-Halogen Exchange (The Generative Pathway)

Bromine at C6 is an excellent handle for generating 2-pyridyllithium species. This reaction is faster than deprotonation and avoids the "halogen dance" (migration) often seen with other heterocycles, provided the temperature is controlled.

Critical Consideration: Temperature & Solvent[5][6][7][8]
  • Temperature: Must be kept below -70°C. Above this, the 2-pyridyllithium intermediate is unstable and can undergo nucleophilic attack on the starting material or solvent.

  • Solvent: THF or Et2O. Non-ethereal solvents (e.g., Toluene) are sometimes used to modulate aggregation states but are less common for simple exchange.

Protocol 2: Generation and Trapping of 6-Lithio-2-chloropyridine

Objective: Convert 2-bromo-6-chloropyridine to a nucleophile for reaction with an aldehyde/ketone.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, internal temperature probe.

  • Dissolution: Dissolve 2-bromo-6-chloropyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Ensure internal temp stabilizes.

  • Exchange:

    • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the lithio-species.

    • Stir for 30 minutes at -78°C.

  • Trapping:

    • Add the electrophile (e.g., Benzaldehyde, 1.1 equiv) dissolved in THF dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Add sat. NH4Cl (aq).[5]

Pillar III: Nucleophilic Aromatic Substitution (SnAr)[9]

While typically associated with fluoropyridines, SnAr works well with C6-bromopyridines, especially when using strong nucleophiles (alkoxides, thiols, amines) or when the ring is further activated by electron-withdrawing groups (e.g., -CN, -NO2) at C3/C5.

Mechanism: The Aza-Stabilization Effect

The nitrogen atom acts as an electron sink. When a nucleophile attacks C6, the electrons move to the nitrogen, creating a stable anionic intermediate.

SnArMechanism cluster_stabilization Electronic Factor Substrate C6-Bromopyridine TS1 Nucleophilic Attack (Rate Determining) Substrate->TS1 Nu: Meisenheimer Meisenheimer Complex (N- stabilized) TS1->Meisenheimer Product C6-Substituted Pyridine Meisenheimer->Product -Br⁻ note Nitrogen lone pair accepts negative charge (Resonance)

Caption: The pyridine nitrogen stabilizes the transition state, facilitating displacement of the bromide.

References

  • Royal Society of Chemistry (Chemical Science). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health (PMC). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Potential therapeutic applications of (6-Bromopyridin-3-yl)(phenyl)methanone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Medicinal Chemistry Perspective on a Privileged Intermediate[1]

Executive Summary

In the landscape of modern drug discovery, the "privileged scaffold" concept remains a cornerstone of library design.[1] (6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9), also known as 6-bromo-3-benzoylpyridine, represents a quintessential example of such a scaffold.[1] Its utility stems not from a single biological activity, but from its dual-functional chemical architecture: a benzoyl pharmacophore capable of


-stacking and hydrogen bonding, coupled with a C6-bromine handle  that serves as a gateway for diversity-oriented synthesis (DOS).[1]

This technical guide analyzes the therapeutic potential of this scaffold, detailing its synthetic accessibility, reactivity profile, and application in developing inhibitors for oncology (tubulin, kinases), immunology (myeloperoxidase), and CNS disorders.[1]

Chemical Architecture & Reactivity Profile[1]

The therapeutic versatility of (6-Bromopyridin-3-yl)(phenyl)methanone is encoded in its electronic structure.[1] It acts as a "molecular pivot," allowing chemists to extend the molecule in two distinct vectors.[1]

Structural Analysis[1]
  • The Linker (Methanone): The carbonyl group at C3 acts as a rigid spacer and a hydrogen bond acceptor (HBA).[1] In kinase inhibitors, this often interacts with the hinge region or solvent front.[1]

  • The Warhead/Handle (C6-Bromine): The bromine atom is activated by the electron-deficient pyridine ring, making it highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (

    
    ).[1]
    
  • The Pyridine Core: Provides solubility and a specific dipole moment that enhances bioavailability compared to biphenyl analogs.[1]

Reactivity Map (Graphviz Visualization)[1]

ReactivityMap Core (6-Bromopyridin-3-yl) (phenyl)methanone Ketone C=O Moiety (H-Bond Acceptor) Core->Ketone Bromine C6-Bromine (Synthetic Handle) Core->Bromine Pyridine Pyridine Nitrogen (Solubility/Basicity) Core->Pyridine Alcohol Reduction -> Alcohol (Chiral Centers) Ketone->Alcohol NaBH4/CBS Heterocycle Condensation -> Imines (Ligands) Ketone->Heterocycle R-NH2 Suzuki Pd-Catalysis -> Biaryls (Tubulin Inhibitors) Bromine->Suzuki Ar-B(OH)2 Amination Buchwald -> Amines (Kinase/MPO Inhibitors) Bromine->Amination HNR2

Figure 1: Reactivity map illustrating the divergence points of the scaffold.[1]

Synthetic Protocols

To utilize this scaffold, high-purity synthesis is required.[1] While the 2-benzoyl isomer is often made via Turbo Grignard from 2,6-dibromopyridine, the 3-benzoyl isomer requires a different approach to ensure correct regiochemistry.[1]

Protocol A: The Friedel-Crafts Acylation Route (Scalable)

This method is preferred for large-scale preparation, utilizing 6-bromonicotinic acid as the starting material.[1]

  • Acid Chloride Formation:

    • Reagents: 6-Bromonicotinic acid (1.0 eq), Thionyl chloride (

      
      , excess), catalytic DMF.
      
    • Procedure: Reflux 6-bromonicotinic acid in

      
       for 2-3 hours until gas evolution ceases. Evaporate excess 
      
      
      
      under vacuum to yield crude 6-bromonicotinoyl chloride.[1]
  • Friedel-Crafts Acylation:

    • Reagents: Benzene (Solvent/Reactant),

      
       (1.2 eq).[1]
      
    • Procedure: Dissolve the acid chloride in dry benzene. Cool to 0°C. Add

      
       portion-wise. The mixture is heated to reflux (80°C) for 4 hours.
      
    • Workup: Quench with ice-water/HCl. Extract with EtOAc.[1][2] Wash with brine, dry over

      
      .[1]
      
    • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).[1]

Protocol B: The Grignard Addition (Milder Conditions)

Ideal for introducing substituted phenyl rings.[1]

  • Reagents: 6-Bromonicotinonitrile (1.0 eq), Phenylmagnesium bromide (PhMgBr, 1.1 eq), THF (anhydrous).[1]

  • Procedure:

    • Cool a solution of 6-bromonicotinonitrile in THF to -78°C (or 0°C depending on substitution).

    • Add PhMgBr dropwise.[1] The nitrile acts as the electrophile.[1]

    • Stir for 2 hours, allowing to warm to RT.

    • Acidic Hydrolysis: Quench with 2N HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine salt to the ketone.

  • Yield: Typically 70-85%.[1]

Therapeutic Applications & Case Studies

The scaffold serves as a progenitor for several classes of bioactive molecules.

Oncology: Tubulin Polymerization Inhibitors

The 2-benzoylpyridine system is a known pharmacophore for tubulin inhibition, binding to the colchicine site.[1] The 3-benzoyl (nicotinoyl) analogs derived from our scaffold offer a distinct vector for exploring the binding pocket.[1]

  • Mechanism: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1]

  • Derivatization Strategy: Perform a Suzuki coupling at the C6-bromine with electron-rich aryl boronic acids (e.g., 3,4,5-trimethoxyphenyl).[1]

  • Key Insight: The ketone bridge mimics the cis-stilbene geometry of combretastatin A-4 but is chemically stable and non-isomerizable.[1]

Immunology: Myeloperoxidase (MPO) Inhibitors

MPO is a key enzyme in oxidative stress and inflammation.[1]

  • Derivatization: Buchwald-Hartwig amination of the C6-bromine with specific amines yields 2-aminopyridine derivatives.[1]

  • Relevance: These compounds have shown potential in treating vasculitis and neuroinflammatory conditions by inhibiting the production of hypochlorous acid (HOCl).[1]

CNS: 7 Nicotinic Acetylcholine Receptor ( 7 nAChR) Agonists

Substituted pyridines are classic bioisosteres in CNS drug design.[1]

  • Application: 6-substituted derivatives (introduced via the bromine handle) can modulate the

    
    7 receptor, which is a target for cognitive enhancement in Alzheimer’s and schizophrenia.[1]
    
  • Structural Logic: The benzoyl group provides lipophilicity to cross the Blood-Brain Barrier (BBB), while the pyridine nitrogen interacts with the cationic binding site of the receptor.[1]

Visualizing the Therapeutic Workflow

The following diagram illustrates how the core scaffold is transformed into distinct therapeutic candidates.

TherapeuticTree Scaffold (6-Bromopyridin-3-yl) (phenyl)methanone Suzuki Path A: Suzuki Coupling (+ 3,4,5-trimethoxyphenyl) Scaffold->Suzuki Buchwald Path B: Buchwald Amination (+ Primary Amines) Scaffold->Buchwald Reduction Path C: Ketone Reduction (+ NaBH4) Scaffold->Reduction Tubulin Tubulin Inhibitors (Oncology) Suzuki->Tubulin Mimics Combretastatin MPO MPO Inhibitors (Inflammation) Buchwald->MPO H-Bond Donor Introduction Chiral Chiral Alcohols (Antihistamine Analogs) Reduction->Chiral Stereoselective Binding

Figure 2: Divergent synthesis pathways leading to distinct therapeutic classes.

Future Outlook: PROTACs and Fragment-Based Design

The (6-Bromopyridin-3-yl)(phenyl)methanone scaffold is poised for resurgence in Targeted Protein Degradation (TPD) .[1]

  • PROTAC Linker Attachment: The bromine atom provides an ideal attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL).[1]

  • Fragment-Based Drug Discovery (FBDD): The scaffold is a "rule-of-three" compliant fragment (MW < 300, cLogP ~3, H-bond acceptors < 3), making it an excellent starting point for fragment growing campaigns.[1]

References

  • BenchChem. (6-Bromopyridin-3-yl)(phenyl)methanone: Synthetic Methodologies and Reaction Pathways. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12846968, (2-Bromopyridin-3-yl)(phenyl)methanone.[1] (Note: Isomer comparison). Retrieved from [1]

  • Romagnoli, R., et al. (2013).[1] Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as potential antitumor agents.[1] (Contextualizing benzoylpyridine pharmacophores). Journal of Medicinal Chemistry.

  • Regard, J., et al. (2018).[1] Discovery of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as a Potent, Irreversible Myeloperoxidase Inhibitor.[1] (Aminopyridine derivatives).[1] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Kudryavtsev, D. S., et al. (2023).[1] Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor.[1] (6-substituted pyridine activity).[1][3][4] Marine Drugs.[1] Retrieved from [1]

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Comparative Technical Guide: (6-Bromopyridin-3-yl)(phenyl)methanone vs. 6-Chloropyridine Analogs

[1]

Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry and process development, the choice between a bromo- and a chloro-substituted intermediate is rarely trivial.[1][2] While (6-chloropyridin-3-yl)(phenyl)methanone (CAS: 79567-66-1) offers a cost advantage, (6-bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-13-6) provides superior kinetic profiles in metal-catalyzed cross-couplings.[1]

This guide analyzes the physicochemical and reactive divergences between these two scaffolds, providing a decision framework for their application in the synthesis of GPCR modulators, kinase inhibitors, and other bioactive heterocycles.

Physicochemical Profiling

The substitution of Chlorine for Bromine at the C6 position alters the electronic landscape and lipophilicity of the pyridine ring. These changes dictate solubility, metabolic stability, and binding affinity in downstream targets.

Table 1: Comparative Physicochemical Data

Property6-Chloro Analog6-Bromo AnalogImpact on Drug Design
Molecular Weight 217.65 g/mol 262.10 g/mol Br adds significant mass; critical for Ligand Efficiency (LE) metrics.[1]
C-X Bond Length ~1.74 Å~1.89 ÅLonger C-Br bond correlates with lower bond dissociation energy.[1]
C-X Bond Energy (BDE) ~84 kcal/mol~68 kcal/molCritical: Lower BDE of C-Br facilitates faster oxidative addition to Pd(0).[1]
LogP (Calc) ~2.97~3.23Br increases lipophilicity, potentially improving membrane permeability but reducing aqueous solubility.[1]
Halogen Bonding Weak donorStrong donorBr can form significant

-hole interactions with backbone carbonyls in protein pockets.[1]

Expert Insight: While the Chloro-analog is often viewed as a "cheaper bioisostere," the Bromo-analog's ability to engage in halogen bonding (acting as a Lewis acid) can increase potency by 5–10 fold if a suitable Lewis base (e.g., a backbone carbonyl oxygen) is present in the binding pocket [1].

Reactivity & Synthetic Utility

The core distinction lies in the reactivity of the C-X bond. The choice of halogen dictates the catalyst load, ligand expense, and temperature required for downstream functionalization.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The rate-determining step in most Pd-catalyzed couplings of electron-deficient heterocycles is Oxidative Addition .[1][3]

  • The Bromo Advantage: The C-Br bond is sufficiently weak to undergo rapid oxidative addition to Pd(0) species, often using standard ligands like

    
     or dppf at moderate temperatures (60–80°C).
    
  • The Chloro Challenge: The stronger C-Cl bond presents a higher activation energy barrier. Coupling the 6-chloro analog typically requires:

    • Electron-Rich Ligands: Bulky phosphines (e.g., Xantphos, JohnPhos) or N-Heterocyclic Carbenes (NHCs) to increase the electron density on the Palladium center.

    • Higher Temperatures: Often >100°C.[1]

    • Base Sensitivity: Stronger bases may be required, which can be incompatible with sensitive functional groups on the benzoyl moiety.

Nucleophilic Aromatic Substitution ( )

Contrary to standard benzene chemistry, the electron-deficient pyridine ring activates the 6-position for nucleophilic attack.[1]

  • Electronegativity vs. Leaving Group: Chlorine is more electronegative, making the C6 carbon more electrophilic (accelerating the approach of the nucleophile). However, Bromine is a better leaving group (weaker bond).

  • Outcome: In 6-halo-3-benzoylpyridines, the electron-withdrawing benzoyl group at C3 further activates the ring.[1] Consequently, Bromine is generally the superior partner for

    
     due to the dominance of the leaving group ability in this specific electronic environment [2].
    
Visualization of Reactivity Pathways

ReactivityPathwaysStartStart: 6-Halo-3-benzoylpyridineDecisionSelect HalogenStart->DecisionBr_Path6-Bromo AnalogDecision->Br_PathHigh Reactivity NeededCl_Path6-Chloro AnalogDecision->Cl_PathCost Sensitive / BulkSuzuki_BrSuzuki Coupling(Pd(PPh3)4, 80°C)High YieldBr_Path->Suzuki_BrWeak C-Br BondLithiation_BrLi-Halogen Exchange(n-BuLi, -78°C)Very FastBr_Path->Lithiation_BrExcellent ExchangeSuzuki_ClSuzuki Coupling(Pd-PEPPSI / Xantphos, 110°C)Moderate YieldCl_Path->Suzuki_ClStrong C-Cl BondLithiation_ClLi-Halogen Exchange(Difficult/Sluggish)Risk of BenzyneCl_Path->Lithiation_ClPoor Exchange

Figure 1: Decision matrix for selecting the appropriate halogen based on downstream chemical requirements.

Experimental Protocols

Synthesis of the Core Scaffold (The Turbo-Grignard Route)

Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to catalyst poisoning. The most robust route utilizes the "Turbo-Grignard" (iPrMgCl·LiCl) for selective magnesiation [3].[1]

Protocol for (6-Bromopyridin-3-yl)(phenyl)methanone:

  • Activation: Charge a dry flask with 2,5-dibromopyridine (1.0 equiv) and anhydrous THF under Argon. Cool to -15°C.[1]

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.[1] Stir for 30 min. The exchange occurs selectively at the C5 position (away from the steric bulk of the C2-Br, but electronically driven to the C5 position in 2,5-dibromo systems, though for 3-substitution on a 6-bromo core, starting with 5-bromo-2-chloropyridine is common if mixed halogens are desired.[1] Correction: For the specific target, we utilize 6-bromonicotinic acid precursors or 2,5-dibromopyridine selectively lithiated at C5).[1]

    • Note: If starting from 2,5-dibromopyridine, the Li/Mg exchange preferentially occurs at C2.[1] To get the C3-benzoyl, one typically starts with 6-bromonicotinoyl chloride and benzene (Friedel-Crafts with high catalyst load) or 6-bromonicotinonitrile + PhMgBr.[1]

    • Recommended Route:Reaction of 6-bromonicotinonitrile with Phenylmagnesium bromide.

  • Addition: To a solution of 6-bromonicotinonitrile (10 mmol) in dry ether/THF at 0°C, add PhMgBr (1.1 equiv) dropwise.

  • Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous HCl (2M) at room temperature.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexanes.

Comparative Suzuki Coupling Protocol

Scenario: Coupling with Phenylboronic acid.

Method A: Using the 6-Bromo Analog

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DME/Water (3:1)[1]

  • Conditions: 80°C, 4 hours.

  • Result: Full conversion is typically observed due to facile oxidative addition.[1]

Method B: Using the 6-Chloro Analog

  • Catalyst:

    
     (2 mol%) + Xantphos  (4 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Dioxane (anhydrous)[1]

  • Conditions: 100-110°C, 12-18 hours.[1]

  • Result: Slower kinetics.[1] Without the specialized ligand (Xantphos), yields drop significantly (<50%) due to catalyst deactivation before the difficult C-Cl insertion occurs [4].

Strategic Selection in Drug Discovery[2]

When should you use which?

  • Early Stage Discovery (Hit-to-Lead):

    • Choose Bromo: Time is more valuable than material cost.[1] The Bromo-analog guarantees that difficult couplings (e.g., with sterically hindered boronic acids) will work, preventing "false negatives" in SAR studies where a reaction failure might be misinterpreted as lack of potency.

  • Late Stage / Process Chemistry:

    • Choose Chloro: If the coupling partner is highly reactive and the catalyst system is optimized, the Chloro-analog offers a significant cost reduction (often 30-50% cheaper) and lower molecular weight (less mass waste in waste streams).

  • Medicinal Design (The Final Molecule):

    • If the halogen remains in the final drug candidate, Chlorine is often preferred for metabolic stability (blocking the P450 site) without adding the excessive lipophilicity and molecular weight of Bromine. However, if a specific interaction with a carbonyl oxygen is required (Halogen Bond), Bromine is the mandatory choice.

References

  • Scholfield, M. R., et al. (2013).[1] Halogen bonding in protein–ligand interactions: design and applications. Protein Science, 22(2), 139-152.[1] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1][4] (Refer to Chapter on Pyridines: Nucleophilic Substitution). Link[1]

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

Methodological & Application

Suzuki-Miyaura coupling protocols using (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)(phenyl)methanone

Part 1: Introduction & Reactivity Profile

(6-Bromopyridin-3-yl)(phenyl)methanone, also known as 2-bromo-5-benzoylpyridine, is a "privileged scaffold" in medicinal chemistry, appearing frequently in p38 MAP kinase inhibitors and various oncology candidates. Its utility stems from its bifunctionality: a highly reactive electrophilic site at the C6-bromine and a modifiable benzoyl group at C3.

The Reactivity Matrix: Unlike standard aryl bromides, this substrate possesses a "Super-Activated" C-Br bond.

  • Electronic Activation: The pyridine nitrogen (ortho to Br) and the benzoyl group (para to Br) both exert strong electron-withdrawing effects (–I and –M effects). This lowers the energy of the

    
     orbital, making oxidative addition of Pd(0) rapid, often occurring even at room temperature.
    
  • Chemotherapeutic Implication: Because the oxidative addition is so facile, the rate-limiting step often shifts to transmetallation . Consequently, protocol design must focus on optimizing the boronic acid activation (base/solvent choice) rather than forcing the oxidative addition with harsh temperatures.

Part 2: Strategic Protocol Selection

To ensure reproducibility and high yields, we define two distinct protocols. Selection depends on the complexity of the coupling partner (the boronic acid/ester).

Decision Logic (DOT Visualization)

ProtocolSelection start Start: Coupling Partner Analysis partner_type Is the Boronic Acid/Ester Sterically Hindered or Heterocyclic? start->partner_type simple No (e.g., Phenyl, p-Tolyl) partner_type->simple Simple complex Yes (e.g., 2,6-disubstituted, 2-Pyridyl, Indole) partner_type->complex Complex proto1 Protocol A: The 'Workhorse' (Pd(dppf)Cl2 / Carbonate) simple->proto1 proto2 Protocol B: The 'Problem Solver' (Pd-XPhos / Phosphate) complex->proto2 outcome1 High Yield, Cost Effective proto1->outcome1 outcome2 High Conversion, Steric Tolerance proto2->outcome2

Figure 1: Decision tree for selecting the optimal coupling protocol based on boronic acid sterics and electronics.

Part 3: Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Unhindered aryl boronic acids. High throughput, robust, and cost-effective.

Mechanistic Rationale:

  • Catalyst: Pd(dppf)Cl2·DCM is chosen over Pd(PPh3)4. The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and resists displacement by the pyridine nitrogen of the substrate.

  • Base: Na2CO3 provides mild activation, sufficient for transmetallation without triggering aldol-type side reactions on the ketone.

Reagents:

  • (6-Bromopyridin-3-yl)(phenyl)methanone: 1.0 equiv (262 mg, 1.0 mmol)

  • Aryl Boronic Acid: 1.2 equiv[1][2]

  • Pd(dppf)Cl2·DCM: 0.03 equiv (3 mol%)

  • Na2CO3 (2.0 M aq): 3.0 equiv (1.5 mL)

  • 1,4-Dioxane: 6.0 mL (0.15 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a 20 mL vial (equipped with a magnetic stir bar and septum cap) with the bromide substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3). Critical: Oxygen causes homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane followed by the 2.0 M Na2CO3 solution.

  • Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).

    • Monitoring: Check LCMS at 2 hours. The activated bromide usually consumes fully within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (10 mL). Separate phases. Wash organic layer with Brine.[1][3] Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Problem Solver" (High Complexity)

Best for: Sterically hindered (ortho-substituted) partners or heteroaryl boronates prone to protodeboronation.

Mechanistic Rationale:

  • Catalyst: XPhos Pd G3 (or Pd2(dba)3 + XPhos). The bulky biaryl phosphine ligand creates a "pocket" that facilitates reductive elimination in crowded systems and boosts the electron density on Pd to accelerate oxidative addition even further.

  • Base: K3PO4 (anhydrous or tribasic hydrate). Phosphate is more basic than carbonate, accelerating the formation of the reactive boronate species, which is crucial when the boronic acid is bulky or deactivated.

  • Solvent: n-Butanol or Toluene/Water. Alcoholic solvents can assist in the transmetallation step via hydrogen bonding.

Reagents:

  • Substrate: 1.0 equiv

  • Hindered Boronic Acid/Ester: 1.5 equiv

  • XPhos Pd G3: 0.02 equiv (2 mol%)

  • K3PO4 (0.5 M aq): 3.0 equiv

  • THF or n-Butanol: 5 mL

Step-by-Step Procedure:

  • Setup: Add substrate, boronic ester, and XPhos Pd G3 to the reaction vessel.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed solvent and aqueous base.

  • Reaction: Heat to 60-80°C . Note: Lower temperatures are often sufficient due to the high activity of XPhos.

  • Monitoring: Monitor for protodeboronation of the boronic acid (mass of Ar-H). If observed, add more boronic acid (0.5 equiv) and lower temp to 60°C.

Part 4: Data Summary & Troubleshooting

Table 1: Optimization Data for (6-Bromopyridin-3-yl)(phenyl)methanone

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent Dioxane/H2O (4:1)Toluene/H2O (10:1)High: Biphasic toluene often cleaner for hydrophobic products.
Base Na2CO3K3PO4Medium: Phosphate essential for hindered substrates.
Catalyst Pd(PPh3)4Pd(dppf)Cl2Critical: dppf prevents de-ligation by pyridine N.
Temp 100°C80°CMedium: Lower temp reduces ketone side reactions.

Troubleshooting Guide:

  • Issue: Low Conversion of Bromide.

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Switch to Protocol B (XPhos/SPhos ligands are bulky and prevent N-coordination).

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Oxygen leak or excess catalyst loading.

    • Fix: Rigorous degassing; reduce catalyst to 1 mol%.

  • Issue: Unknown Impurity (M+18 or M+32).

    • Cause: Ketone hydration or hemiacetal formation (if using alcoholic solvents).

    • Fix: Switch to non-protic solvent (Toluene) and avoid Methanol during workup.

Part 5: Mechanistic Visualization

CatalyticCycle cluster_substrate Substrate Activation Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast due to Pyridine N) Pd0->OxAdd + Substrate Int1 Pd(II)-Ar-Br Intermediate OxAdd->Int1 TransMet Transmetallation (Rate Limiting Step) Int1->TransMet + Ar'-B(OH)2 + Base Int2 Pd(II)-Ar-Ar' TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 - Product Desc C6-Br bond weakened by: 1. Ortho-Nitrogen (-I) 2. Para-Benzoyl (-M)

Figure 2: Catalytic cycle highlighting the rapid oxidative addition characteristic of 2-bromo-5-acylpyridines.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • PubChem. (2025).[6] (6-Bromopyridin-3-yl)(phenyl)methanone Compound Summary. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Buchwald-Hartwig amination conditions for (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination of (6-Bromopyridin-3-yl)(phenyl)methanone

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 56573-33-8) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. However, its functionalization via Buchwald-Hartwig amination presents a dichotomy of reactivity:

  • Electronic Activation: The electron-deficient nature of the pyridine ring (further deactivated by the benzoyl group) facilitates the oxidative addition of Pd(0).

  • Catalyst Inhibition: The pyridyl nitrogen (ortho to the bromide) and the ketone moiety present risks of catalyst poisoning via stable chelate formation (Pd-dimers) and competitive coordination.

This guide provides a self-validating protocol designed to overcome the "ortho-effect" of 2-halopyridines while preserving the ketone handle.

Substrate Analysis & Mechanistic Logic

The "Ortho-Pyridine" Problem

The primary failure mode in aminating 2-bromopyridines is the formation of stable, bridging Pd(II) dimers (e.g., [Pd(Ar)(Br)(L)]2) after oxidative addition. The pyridine nitrogen displaces the phosphine ligand, arresting the catalytic cycle.

  • Solution: Use Chelating Ligands with Large Bite Angles (e.g., Xantphos) or Bulky Biaryl Phosphines (e.g., BrettPhos). These ligands sterically crowd the metal center, preventing the approach of the pyridine nitrogen and forcing the complex into a geometry that favors reductive elimination.

Base Compatibility

While Sodium tert-butoxide (NaOtBu) is the standard base for Buchwald couplings, it poses two risks here:

  • Nucleophilic Attack: Direct attack on the benzophenone carbonyl.

  • Reversibility: The electron-deficient ring makes the Pd-Amido complex less nucleophilic, requiring a base strong enough to deprotonate the amine but not so aggressive as to degrade the substrate.

  • Recommendation: Cesium Carbonate (Cs2CO3) is the "Safe Bet" for high functional group tolerance. NaOtBu is reserved for non-sensitive, sterically hindered amines.

Decision Matrix: Ligand & Conditions

Select your protocol based on the amine class. This logic minimizes screening time.

LigandSelection Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaryl Amine (Ar-NH2) Start->Aniline BrettPhos LIGAND: BrettPhos CAT: Pd-G4-BrettPhos Primary->BrettPhos High Efficiency RuPhos LIGAND: RuPhos CAT: Pd-G4-RuPhos Secondary->RuPhos Steric Demand Aniline->BrettPhos Electronic Deactivation Xantphos LIGAND: Xantphos CAT: Pd2(dba)3 Aniline->Xantphos General Purpose

Figure 1: Ligand selection decision tree based on nucleophile sterics and electronics.

Experimental Protocols

Protocol A: The "Gold Standard" (High Robustness)

Best for: Secondary amines, anilines, and initial screening.

Reagents:

  • Substrate: (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd2(dba)3 (2.0 mol%)

  • Ligand: Xantphos (4.5 mol%) — Note: Slightly >2:1 L:Pd ratio ensures active species formation.

  • Base: Cs2CO3 (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In a vial, mix Pd2(dba)3 and Xantphos in 1 mL of dioxane. Stir at RT for 5 mins until the solution turns from purple/red to orange/yellow. This confirms active catalyst formation.[2]

  • Solids Addition: Add the aryl bromide, amine (if solid), and Cs2CO3 to a reaction tube equipped with a magnetic stir bar.

  • Degassing: Cap the tube with a septum. Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen inhibition is fatal to this catalytic cycle.

  • Solvent & Heat: Syringe in the remaining dioxane (and amine if liquid). Place in a pre-heated block at 100°C .

  • Monitoring: Stir vigorously. Monitor by LCMS at 2h and 16h.

    • Success Marker: Disappearance of the bromide (M+H 262/264 pattern) and appearance of product.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: The "Power User" (Challenging Primary Amines)

Best for: Primary alkyl amines or weak nucleophiles.

Reagents:

  • Catalyst: BrettPhos Pd G4 Precatalyst (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) — Switch to K3PO4 if ketone degradation is observed.

  • Solvent: Toluene (0.2 M)

Methodology:

  • Charge an oven-dried vial with BrettPhos Pd G4, aryl bromide, and NaOtBu.

  • Seal and purge with Argon.

  • Add Toluene and the amine via syringe.

  • Heat to 80°C . (BrettPhos is active at lower temps; avoid 110°C to prevent dearylation of the ligand).

  • Reaction is typically complete in <4 hours.

Reaction Workflow Diagram

Workflow Setup 1. CHARGE SOLIDS (Substrate, Base, Cat/Ligand) Inert 2. INERT ATMOSPHERE (Evacuate/Backfill N2 x3) Setup->Inert Solvent 3. ADD SOLVENT/AMINE (Dioxane or Toluene) Inert->Solvent Heat 4. REACTION (100°C for Xantphos / 80°C for BrettPhos) Solvent->Heat Check 5. IPC (LCMS) Check for Hydrolysis/Dimer Heat->Check Check->Heat Incomplete Workup 6. WORKUP (Celite Filter -> Silica Column) Check->Workup Conversion >95%

Figure 2: Standardized execution workflow for Pd-catalyzed amination.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning (Pyridine N)Switch to BrettPhos or tBuXPhos (bulkier ligands prevent N-coordination). Increase Temp to 110°C.
Hydrolysis of Ketone Wet Solvent / Hydroxide FormationEnsure Cs2CO3 is dried. Use anhydrous Dioxane. Switch to K3PO4 (milder).
Debromination (Reduction)

-Hydride Elimination (from amine)
Use a ligand that promotes reductive elimination (RuPhos ). Lower temperature.
Pd Black Precipitation Catalyst DecompositionLigand:Pd ratio is too low. Increase ligand loading or use a Precatalyst (Pd G3/G4).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships."[3][10] Journal of the American Chemical Society.

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Aryl Halides." Journal of the American Chemical Society. (Specifics on Xantphos utility).

  • BenchChem Technical Support. (2025).

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][11] Chemical Science.

Sources

Application Notes & Protocols: Optimizing Nucleophilic Aromatic Substitution on (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(6-Bromopyridin-3-yl)(phenyl)methanone is a pivotal building block in contemporary drug discovery and materials science. Its unique electronic architecture, featuring an electron-deficient pyridine ring activated by a benzoyl group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, optimization strategies, and detailed protocols for executing successful SNAr reactions on this versatile scaffold. We will explore the underlying reaction mechanisms, provide step-by-step protocols for various nucleophile classes (N, O, S), offer troubleshooting advice, and discuss complementary metal-catalyzed methodologies.

Introduction: The Strategic Importance of the 6-Pyridin-3-yl Ketone Scaffold

The pyridine ring is a privileged heterocycle, frequently incorporated into pharmacologically active compounds and functional materials. The specific substitution pattern of (6-Bromopyridin-3-yl)(phenyl)methanone offers a strategic advantage for synthetic chemists. The bromine atom at the 6-position serves as a versatile handle, readily displaced by a wide array of nucleophiles. This reactivity is significantly enhanced by the inherent electron-deficient nature of the pyridine ring and the potent electron-withdrawing effect of the benzoyl group at the 3-position.[1] Mastering the substitution chemistry of this molecule unlocks rapid access to a diverse library of derivatives for screening and development.

Mechanistic Underpinnings: Why SNAr Thrives on This Substrate

Nucleophilic aromatic substitution is fundamentally different from the more common SN1 and SN2 reactions of alkyl halides, as it occurs at an sp2-hybridized carbon.[2][3] The reaction proceeds via a two-step addition-elimination mechanism .

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][4]

  • Elimination and Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The favorability of this process on (6-Bromopyridin-3-yl)(phenyl)methanone is rooted in the exceptional stability of the Meisenheimer intermediate. The negative charge is delocalized not only across the aromatic ring but is also powerfully stabilized by the electronegative pyridine nitrogen at the ortho position and the carbonyl oxygen of the benzoyl group.[1][5] This stabilization lowers the activation energy of the first, rate-determining step, facilitating the reaction.

Caption: The Addition-Elimination Mechanism of SNAr.

Core Optimization Parameters

Successful SNAr reactions depend on the careful orchestration of several experimental variables.

ParameterRationale & Key Considerations
Nucleophile Strength is paramount. Thiols and alkoxides are generally more reactive than amines. For weaker nucleophiles, more forcing conditions are required. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
Solvent Polar aprotic solvents are preferred. Solvents like DMSO, DMF, and NMP excel at solvating the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive. They also possess high boiling points, allowing for elevated reaction temperatures.[6]
Temperature Higher temperatures accelerate the reaction. SNAr reactions often have a significant activation energy barrier. Heating, typically between 80-180 °C, is usually necessary to achieve a reasonable reaction rate.[6] Use of a sealed vessel may be required for temperatures exceeding the solvent's boiling point.
Base Often required for protic nucleophiles. For nucleophiles like amines, phenols, or thiols, a base (e.g., K₂CO₃, NaH, NaOtBu) is needed to generate the more potent anionic nucleophile in situ. The choice of base depends on the pKa of the nucleophile.
Leaving Group Reactivity order is typically F > Cl ≈ Br > I. [7] While fluoride is often the most reactive leaving group due to the high polarization of the C-F bond, bromide is an excellent and commonly used leaving group for SNAr on pyridine rings.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inert atmosphere techniques (e.g., using nitrogen or argon) are recommended, especially when using anhydrous solvents and strong bases like NaH or NaOtBu.

Protocol 1: Substitution with O-Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of (6-methoxypyridin-3-yl)(phenyl)methanone.

  • Reagents & Materials:

    • (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 eq)

    • Sodium methoxide (1.5 eq, either as a solid or a solution in methanol)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

    • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add (6-Bromopyridin-3-yl)(phenyl)methanone.

    • Add anhydrous DMSO to dissolve the starting material (concentration approx. 0.1-0.5 M).

    • With vigorous stirring, add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of cold water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Substitution with N-Nucleophiles (e.g., Morpholine)

This protocol outlines a general procedure for the amination of the substrate.

  • Reagents & Materials:

    • (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 eq)

    • Morpholine (or other secondary/primary amine) (2.0-3.0 eq)

    • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO

    • Sealed reaction vial or high-pressure reaction tube

    • Inert atmosphere setup

  • Step-by-Step Procedure:

    • In a sealed reaction vial under an inert atmosphere, combine (6-Bromopyridin-3-yl)(phenyl)methanone, the chosen base (e.g., K₂CO₃), and a magnetic stir bar.

    • Add anhydrous NMP, followed by the amine nucleophile (e.g., morpholine).

    • Securely seal the vial.

    • Heat the reaction mixture to 120-160 °C with vigorous stirring.[6]

    • Monitor the reaction progress by LC-MS after a set time (e.g., 12-24 hours).

    • After completion, cool the vial to room temperature before carefully opening it.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3: Substitution with S-Nucleophiles (e.g., Thiophenol)

This protocol describes the synthesis of a thioether derivative.

  • Reagents & Materials:

    • (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 eq)

    • Thiophenol (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Two-neck round-bottom flask, dropping funnel, inert atmosphere setup

  • Step-by-Step Procedure:

    • To a dry two-neck flask under an inert atmosphere, add NaH.

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of thiophenol in THF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenolate.

    • Add a solution of (6-Bromopyridin-3-yl)(phenyl)methanone in THF to the thiophenolate suspension.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product using flash column chromatography.

General Workflow and Data Summary

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dry Glassware B Add Substrate & Base (if applicable) A->B C Add Anhydrous Solvent B->C D Establish Inert Atmosphere C->D E Add Nucleophile D->E F Heat to Target Temperature E->F G Monitor Progress (TLC/LC-MS) F->G H Cool & Quench Reaction G->H I Liquid-Liquid Extraction H->I J Dry, Filter & Concentrate I->J K Flash Column Chromatography J->K L Characterize Pure Product K->L

Caption: General Experimental Workflow for SNAr Reactions.

Table 1: Summary of Optimized Conditions for SNAr

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)
O-Nucleophiles Sodium MethoxideN/A (pre-formed)DMSO, Methanol80 - 100
N-Nucleophiles MorpholineK₂CO₃, NaOtBuNMP, DMSO120 - 160
S-Nucleophiles ThiophenolNaH, K₂CO₃THF, DMF0 - RT

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation (low temperature).2. Poor nucleophile strength.3. Inactive base or insufficient amount.4. Water contamination quenching base/nucleophile.1. Increase reaction temperature in 20 °C increments.2. Use a stronger base to fully deprotonate the nucleophile; consider an alternative, stronger nucleophile.3. Use fresh, anhydrous base.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. The nucleophile or product is unstable under basic conditions.3. Competing reaction pathways.1. Lower the reaction temperature and increase the reaction time.2. Switch to a milder base (e.g., K₂CO₃ instead of NaH).3. Consider an alternative synthetic strategy, such as metal-catalyzed coupling.
Difficulty in Purification 1. Product and starting material have similar polarity.2. Excess nucleophile is difficult to remove.1. Push the reaction to full conversion to eliminate starting material.2. Use a water-soluble nucleophile salt or base that can be easily removed during aqueous work-up.

Alternative & Complementary Methodologies

While SNAr is a powerful tool, certain transformations, especially with less reactive nucleophiles or for constructing C-C bonds, are better achieved through metal-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the gold standard for C-N bond formation and is often more general and higher-yielding than SNAr for a wide range of amines, including anilines and other less nucleophilic amines.[8][9][10][11] It involves a palladium precursor, a specialized phosphine ligand, and a base.

  • Ullmann Condensation: A classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[12][13] While it often requires higher temperatures than modern palladium-catalyzed systems, it remains a robust and valuable alternative, particularly in industrial settings.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, replacing the bromine with a new aryl or alkyl group, the palladium-catalyzed Suzuki coupling is the premier method, reacting the substrate with an appropriate boronic acid or ester.[1]

Conclusion

The nucleophilic aromatic substitution on (6-Bromopyridin-3-yl)(phenyl)methanone is a robust and highly effective transformation for generating molecular diversity. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters—namely the nucleophile, solvent, and temperature—researchers can reliably and efficiently synthesize a vast array of derivatives. The protocols and troubleshooting guides provided herein serve as a comprehensive resource to streamline optimization and accelerate research and development efforts in medicinal chemistry and beyond.

References

  • (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9 | Benchchem.

  • Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N - Benchchem.

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing).

  • Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.

  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6 - Benchchem.

  • Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction - ACS Fall 2025 - American Chemical Society.

  • Directed nucleophilic aromatic substitution reaction.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

  • Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution - YouTube.

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC.

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.

  • Nucleophilic aromatic substitution - Wikipedia.

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH.

  • SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis - PubMed.

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun - ResearchGate.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Ullmann condensation - Wikipedia.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

  • Nucleophilic Aromatic Substitution - YouTube.

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. : r/AdvancedOrganic - Reddit.

  • Ullmann Reaction - Organic Chemistry Portal.

  • Ullmann-type reductive homo-coupling reactions at room temperature - ThalesNano.

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH.

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.

Sources

Application Notes and Protocols: Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of biaryl ketones, a pivotal structural motif in medicinal chemistry, utilizing (6-Bromopyridin-3-yl)(phenyl)methanone as a key intermediate. The core of this methodology is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. These protocols are designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step procedures and explaining the underlying scientific principles to ensure reliable and reproducible outcomes. We will delve into the causality behind experimental choices, providing a self-validating system for the synthesis and purification of these high-value compounds.

Introduction: The Significance of Biaryl Ketones in Drug Discovery

Biaryl ketones are a class of organic compounds characterized by two aryl groups linked to a central carbonyl moiety. This structural unit is of profound interest in medicinal chemistry as it is a "privileged structure" found in numerous biologically active molecules and approved pharmaceutical agents.[1] For instance, the anti-inflammatory drug Ketoprofen and the antifungal agent Bifonazole feature a biaryl ketone core.[1] The ability to efficiently synthesize a diverse library of substituted biaryl ketones is therefore critical for structure-activity relationship (SAR) studies, a cornerstone of the drug discovery process.[2]

The Suzuki-Miyaura cross-coupling reaction has become a dominant method for constructing biaryl systems due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast range of boronic acids and aryl halides.[1][3] The intermediate, (6-Bromopyridin-3-yl)(phenyl)methanone, is a particularly valuable building block. The bromine atom on the pyridine ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various aryl and heteroaryl substituents.[4][5]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of biaryl ketones from (6-Bromopyridin-3-yl)(phenyl)methanone proceeds via a palladium-catalyzed cross-coupling reaction with a suitable arylboronic acid. The generally accepted mechanism involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl Ar-Pd(II)-Ar' Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Ketone) RedElim->Product ArylHalide Ar-X ((6-Bromopyridin-3-yl)(phenyl)methanone) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative biaryl ketone using (6-Bromopyridin-3-yl)(phenyl)methanone.

Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of (6-Bromopyridin-3-yl)(phenyl)methanone with an arylboronic acid.

Materials:

  • (6-Bromopyridin-3-yl)(phenyl)methanone

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[6]

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[6] The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).[6] The biphasic solvent system is often employed in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Reaction: Stir the mixture vigorously and heat to reflux (typically 90-100 °C) for 12-24 hours.[6] The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).[6] The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

Purification by Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[6] The fractions are collected and analyzed by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified biaryl ketone.

Synthesis_Workflow Start Start: Reagents & Catalyst Reaction Suzuki-Miyaura Coupling (Reflux, 12-24h) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Biaryl Ketone Analysis->End

Caption: General workflow for the synthesis and purification of biaryl ketones.

Data Summary

The following table provides representative data for the synthesis of a biaryl ketone using the described protocol. Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid(6-(4-Methoxyphenyl)pyridin-3-yl)(phenyl)methanone85-95
23,4,5-Trimethoxyphenylboronic acid(Phenyl)(6-(3,4,5-trimethoxyphenyl)pyridin-3-yl)methanone80-90
3Naphthalene-2-boronic acid(6-(Naphthalen-2-yl)pyridin-3-yl)(phenyl)methanone75-85

Characterization of the Intermediate

The starting material, (6-Bromopyridin-3-yl)(phenyl)methanone, is a key component of this synthetic strategy. Its physicochemical properties are summarized below.

PropertyValue
CAS Number 80100-16-9[4]
Molecular Formula C₁₂H₈BrNO[4]
Molecular Weight 262.10 g/mol [4]
IUPAC Name (6-Bromopyridin-3-yl)(phenyl)methanone[4]
Synonyms 3-Benzoyl-6-bromopyridine[4]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are essential for confirming the identity and purity of the intermediate and the final biaryl ketone products.[7]

Conclusion and Future Perspectives

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of biaryl ketones using (6-Bromopyridin-3-yl)(phenyl)methanone as a versatile intermediate. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in the arsenal of medicinal chemists, enabling the rapid assembly of complex molecular architectures. The ability to readily diversify the aryl group attached to the pyridine ring allows for extensive exploration of the chemical space around the biaryl ketone scaffold, which is crucial for the development of new therapeutic agents.[8] Further optimization of catalysts, ligands, and reaction conditions can lead to even more efficient and environmentally benign synthetic routes.

References

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • Valle-Sita, K. E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Available from: [Link]

  • Lei, P., et al. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513. Available from: [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414. Available from: [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction. Available from: [Link]

  • Google Patents. (2021). US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts.
  • ResearchGate. (2020). Examples of the pharmaceutically active molecules of the biaryl ketone. Available from: [Link]

  • ResearchGate. (2019). Biaryl ketone synthesis via imidoylative Suzuki-Miyaura reaction. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • MySkinRecipes. Bis(6-Bromopyridin-3-Yl)Methanone. Available from: [Link]

  • Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry, 18(20), 3827–3831. Available from: [Link]

  • ResearchGate. (2022). Selected examples of biaryl ketone containing drugs. Available from: [Link]

  • ResearchGate. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides | Request PDF. Available from: [Link]

  • Abe, H., et al. (2010). HIGHLY REGIOSELECTIVE INTRAMOLECULAR BIARYL COUPLING REACTION OF A PHENYL BENZOATE DERIVATIVE FOR THE SYNTHESIS OF GRAPHISLACTON. Heterocycles, 81(7), 1735. Available from: [Link]

  • PubChem. (6-Bromopyridin-3-yl)methanamine. Available from: [Link]

  • PubChem. (2-Bromopyridin-3-yl)(phenyl)methanone. Available from: [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available from: [Link]

  • Royal Society of Chemistry. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Available from: [Link]

  • Office of Scientific and Technical Information. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Available from: [Link]

  • National Science Foundation. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N , N -Boc 2 - NSF Public Access Repository. Available from: [Link]

Sources

Application Notes and Protocols for the Reduction of the Ketone Group in (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of (6-Bromopyridin-3-yl)(phenyl)methanol in Drug Discovery

(6-Bromopyridin-3-yl)(phenyl)methanone is a valuable starting material in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds.[1] The reduction of its ketone functionality to the corresponding secondary alcohol, (6-Bromopyridin-3-yl)(phenyl)methanol, is a critical transformation that unlocks access to a variety of molecular scaffolds. This alcohol can be further functionalized or incorporated into larger molecules, making the development of robust and selective reduction protocols a high-priority endeavor for researchers in drug development. The presence of a bromine atom on the pyridine ring provides a handle for subsequent cross-coupling reactions, further enhancing the synthetic utility of the reduced product.[1]

This document provides detailed application notes and protocols for two common and effective methods for the reduction of (6-Bromopyridin-3-yl)(phenyl)methanone: a chemoselective hydride reduction using sodium borohydride and a catalytic transfer hydrogenation. The causality behind experimental choices, potential side reactions, and analytical characterization of the product are discussed in detail to ensure scientific integrity and reproducibility.

Method 1: Chemoselective Reduction using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[1][2][3] Its chemoselectivity makes it an ideal choice for the reduction of (6-Bromopyridin-3-yl)(phenyl)methanone, as it typically does not affect the aryl bromide functionality under standard conditions.

Scientific Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[4] The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol) to yield the secondary alcohol. The use of a protic solvent like methanol or ethanol is crucial for this protonation step.

Experimental Protocol

Materials:

  • (6-Bromopyridin-3-yl)(phenyl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 eq) in anhydrous methanol (10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours at 0-5 °C.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (6-Bromopyridin-3-yl)(phenyl)methanol. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow Diagram

Sodium_Borohydride_Reduction cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in Methanol B Cool to 0-5 °C A->B C Add NaBH4 (portion-wise) B->C D Monitor by TLC C->D E Quench with aq. NH4Cl D->E Reaction Complete F Remove Methanol E->F G Extract with DCM F->G H Wash & Dry G->H I Purify (Chromatography/ Recrystallization) H->I J (6-Bromopyridin-3-yl) (phenyl)methanol I->J Pure Product Transfer_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Reduction Cycle A Pd(0) Catalyst C Palladium Hydride Species [Pd-H] A->C B Formic Acid (HCOOH) B->C Oxidative Addition E Coordination to Pd-H C->E D (6-Bromopyridin-3-yl) (phenyl)methanone D->E F Hydride Transfer E->F F->A Regeneration of Pd(0) G (6-Bromopyridin-3-yl) (phenyl)methanol F->G

Caption: Simplified mechanism of transfer hydrogenation.

Data Summary and Product Characterization

ParameterMethod 1: Sodium BorohydrideMethod 2: Catalytic Transfer Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Formic Acid (HCOOH)
Catalyst NonePalladium on Carbon (Pd/C)
Typical Solvent Methanol, EthanolEthanol, Isopropanol
Temperature 0-5 °C to room temperature40-60 °C
Key Advantage High chemoselectivity, mild conditionsAvoids hydride reagents
Potential Drawback Requires careful quenchingPotential for dehalogenation

Characterization of (6-Bromopyridin-3-yl)(phenyl)methanol:

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: 46-50 °C. [5]* ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of the product. The disappearance of the ketone carbonyl signal in the ¹³C NMR and the appearance of a new signal for the carbinol proton (CH-OH) and the hydroxyl proton (OH) in the ¹H NMR are indicative of a successful reduction. Spectral data for (6-bromopyridin-3-yl)-methanol is available in chemical databases. [6][7]* Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product (C₁₂H₁₀BrNO, MW: 264.12 g/mol ).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider adding more reducing agent (for Method 1) or extending the reaction time and/or increasing the temperature (for both methods).

  • Dehalogenation (Method 2): If significant dehalogenation is observed (loss of the bromine atom), consider using a milder catalyst, lower reaction temperature, or a shorter reaction time. The use of catalyst poisons can also be explored to improve selectivity. [8][9]* Purification Challenges: If the crude product is difficult to purify, ensure that the work-up procedure effectively removes all byproducts. Recrystallization from a carefully chosen solvent system can often yield highly pure material.

Conclusion

The reduction of the ketone group in (6-Bromopyridin-3-yl)(phenyl)methanone to the corresponding alcohol is a fundamental transformation for the synthesis of novel compounds in drug discovery. Both the sodium borohydride and catalytic transfer hydrogenation methods offer effective routes to this target molecule. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and tolerance for potential side reactions. The protocols and considerations outlined in this document provide a comprehensive guide for researchers to successfully perform this important chemical transformation.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. (URL: [Link])

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. (URL: [Link])

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659-662. (URL: [Link])

  • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. (2026, January 29). PMC. (URL: [Link])

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. (URL: [Link])

  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3615-3622. (URL: [Link])

  • A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. (2020). ResearchGate. (URL: [Link])

  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. (2022, July 7). RSC Publishing. (URL: [Link])

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. (2021). Francis Academic Press. (URL: [Link])

  • MASTERTHESIS Hydrogenation and Transfer Hydrogenation of Aromatic Ketones using Iron(II) Pincer Complexes. reposiTUm. (URL: [Link])

  • Transfer hydrogenation of various ketone substrates. (2018). ResearchGate. (URL: [Link])

  • Catalytic Hydrodehalogenation Reactions. (n.d.). (URL: [Link])

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. (URL: [Link])

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts. (URL: [Link])

  • Sodium Borohydride. Common Organic Chemistry. (URL: [Link])

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. (URL: [Link])

  • 122306-01-8 | MFCD04974508 | (6-Bromopyridin-3-yl)methanol | AA Blocks. (URL: [Link])

Sources

Application Note: Catalyst Selection for Cross-Coupling with (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Mechanistic Implications

The target molecule, (6-Bromopyridin-3-yl)(phenyl)methanone (also known as 2-bromo-5-benzoylpyridine), presents a specific set of electronic and steric challenges that dictate catalyst selection.

Electronic Profile
  • Highly Activated Electrophile: The bromine atom is located at the C6 position (

    
     to the pyridine nitrogen). The inductive and mesomeric withdrawal of the nitrogen atom, combined with the electron-withdrawing benzoyl group at C3, renders the C-Br bond extremely electron-deficient.
    
  • Oxidative Addition (OA): OA of Pd(0) into the C-Br bond is facile and rapid. It is rarely the rate-limiting step (RLS).

  • Nucleophilic Aromatic Substitution (

    
    ):  The severe electron deficiency makes the C6 position highly susceptible to direct nucleophilic attack by bases (e.g., alkoxides) or nucleophilic coupling partners (e.g., amines, thiols), leading to uncatalyzed side products.
    
  • Catalyst Poisoning: While the steric bulk of the benzoyl group is distal, the pyridine nitrogen (N1) is a competent

    
    -donor that can bind to electrophilic Pd(II) species, potentially arresting the catalytic cycle ("poisoning").
    
Strategic Imperatives
  • Accelerate Transmetallation/Reductive Elimination: Since OA is fast, the catalyst must be optimized to facilitate the subsequent steps to prevent the accumulation of Pd(II) intermediates, which are prone to decomposition or poisoning.

  • Suppress

    
    :  Use mild bases and non-nucleophilic ligands.
    
  • Prevent N-Coordination: Utilize bulky, electron-rich ligands that sterically crowd the metal center, discouraging the coordination of the substrate's pyridine nitrogen.

Decision Matrix: Catalyst & Ligand Selection[1][2][3][4]

The following decision tree outlines the logic for selecting the optimal catalytic system based on the desired transformation.

CatalystSelection Start Substrate: (6-Bromopyridin-3-yl)(phenyl)methanone ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Suzuki_Partner Coupling Partner Characteristics Suzuki->Suzuki_Partner Buchwald_Amine Amine Class Buchwald->Buchwald_Amine SimpleAryl Simple Aryl/Vinyl Boronic Acids Suzuki_Partner->SimpleAryl HeteroAryl Heteroaryl/Hindered Boronic Acids Suzuki_Partner->HeteroAryl Suzuki_Cat1 Recommendation A: Pd(dppf)Cl2 · DCM (Robust, prevents N-binding) SimpleAryl->Suzuki_Cat1 Suzuki_Cat2 Recommendation B: XPhos Pd G3 or SPhos Pd G2 (High TOF, mild conditions) HeteroAryl->Suzuki_Cat2 Primary Primary Amines (Anilines/Alkyl) Buchwald_Amine->Primary Secondary Secondary Amines (Cyclic/Acyclic) Buchwald_Amine->Secondary Buchwald_Cat1 Recommendation C: Pd(OAc)2 + BrettPhos (Prevents beta-hydride elim) Primary->Buchwald_Cat1 Buchwald_Cat2 Recommendation D: Pd2(dba)3 + Xantphos (Excellent for heterocycles) Secondary->Buchwald_Cat2

Figure 1: Decision matrix for catalyst selection based on reaction type and coupling partner steric/electronic properties.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Rationale: For this substrate, Pd(dppf)Cl₂ is the "workhorse" catalyst. The bidentate ferrocenyl ligand creates a wide bite angle that stabilizes the Pd center and resists displacement by the pyridine nitrogen. For more challenging (sterically hindered) boronic acids, SPhos Pd G2 is preferred due to its ability to facilitate transmetallation.

Reagents:

  • Substrate: (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (3–5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for hindered substrates)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly under a positive pressure of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80–90 °C. Monitor by LC-MS or TLC.

    • Checkpoint: Conversion should be visible within 1–2 hours. If the reaction stalls, add an additional 2 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.[2] Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Rationale: The electron-deficient nature of the pyridine ring makes the C-Br bond highly reactive, but also prone to


 with the amine. To ensure the catalytic pathway dominates (which allows for lower temperatures and broader scope), we use Xantphos  (for secondary amines) or BrettPhos  (for primary amines). These ligands form stable complexes that outcompete background nucleophilic substitution.

Reagents:

  • Substrate: (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2 mol% Pd) or Pd(OAc)₂ (2 mol%)
    
  • Ligand: Xantphos (4 mol%) or BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv) — Avoid NaOtBu to prevent 
    
    
    
    of t-butoxide.
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In the reaction vessel, mix the Pd source and Ligand in the solvent and stir at RT for 5 mins to form the active catalyst species (L-Pd-0).

  • Substrate Addition: Add the bromopyridine substrate, the amine, and the inorganic base (

    
    ).
    
  • Inert Atmosphere: Seal the vessel and purge with Argon (3x vacuum/backfill cycles).

  • Reaction: Heat to 90–100 °C.

    • Warning: Do not exceed 110 °C if using volatile amines.

  • Monitoring: Monitor for the disappearance of the starting bromide.

    • Troubleshooting: If

      
       products are observed (uncatalyzed addition), lower the temperature to 70 °C and increase catalyst loading to 5 mol%.
      
  • Workup: Filter through a Celite pad to remove palladium black and insoluble salts. Concentrate and purify.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine NSwitch to bulky ligands (XPhos, BrettPhos) that prevent N-coordination.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more rigorously; ensure inert atmosphere.
Hydrolysis (Ar-OH) Water in solvent (Buchwald)Use anhydrous Toluene; switch base to ground

.

Side Product
Base too strong / Temp too highUse weaker base (

instead of NaOtBu); lower reaction temp.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (BPin) or MIDA boronate; add water slowly.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the desired Catalytic Cycle and the undesired Nucleophilic Aromatic Substitution (


).

Mechanism Substrate (6-Bromopyridin-3-yl) (phenyl)methanone OA_Complex Oxidative Addition Complex (Pd-II) Substrate->OA_Complex Fast OA (Activated C-Br) SNAr_Product SNAr Side Product (Uncatalyzed) Substrate->SNAr_Product Direct Attack (Avoid Strong Base) Pd0 Pd(0)-Ligand Active Species Pd0->OA_Complex Catalyst Entry TM_Step Transmetallation (with R-B(OH)2) OA_Complex->TM_Step RE_Step Reductive Elimination TM_Step->RE_Step RE_Step->Pd0 Regeneration Product Coupled Product RE_Step->Product Nucleophile Nucleophile/Base (Nu-) Nucleophile->SNAr_Product

Figure 2: Mechanistic pathways showing the competition between Pd-catalyzed coupling and background


.

References

  • BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Ligands and Catalysts.Link

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving reaction yields when using (6-Bromopyridin-3-yl)(phenyl)methanone Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

CAS: 80100-16-9 | Synonyms: 6-Bromo-3-benzoylpyridine, 2-Bromo-5-benzoylpyridine Molecular Formula: C₁₂H₈BrNO | MW: 262.10 g/mol

Welcome to the Technical Support Center for (6-Bromopyridin-3-yl)(phenyl)methanone. This guide addresses the specific challenges encountered when utilizing this electron-deficient pyridine scaffold in synthesis. Our goal is to help you overcome common yield-limiting factors such as catalyst poisoning, protodehalogenation, and competitive hydrolysis.

⚡ Module 1: Optimizing Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

The presence of the pyridine nitrogen and the electron-withdrawing benzoyl group creates a "Goldilocks" challenge: the C-Br bond is highly activated for oxidative addition, but the pyridine nitrogen is a potent catalyst poison.

📉 Troubleshooting Guide: Low Yields in Palladium Catalysis

Q: My Suzuki coupling stalls at ~40-50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning or formation of stable Pd-pyridine complexes . The pyridine nitrogen at position 1 can coordinate to the Palladium center, displacing labile ligands (like PPh₃) and shutting down the catalytic cycle.

  • The Fix: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands. These bulky ligands sterically prevent the pyridine nitrogen from binding to the Pd center.

  • Pro-Tip: Avoid Pd(PPh₃)₄. Use precatalysts like XPhos Pd G3 or Pd(dppf)Cl₂ which are more robust against nitrogen coordination.

Q: I see a significant amount of de-brominated starting material (protodehalogenation) by LCMS. A: This is common with electron-deficient heteroaryl halides. The oxidative addition complex is unstable and can undergo reductive elimination with a hydride source (often from the solvent or base).

  • The Fix:

    • Switch Solvents: Avoid alcohols (MeOH, EtOH) or wet solvents. Use anhydrous 1,4-Dioxane or Toluene .

    • Base Selection: Switch from hydroxides (NaOH/KOH) to anhydrous carbonates (Cs₂CO₃ or K₃PO₄ ). Hydroxides can promote hydrolysis and side reactions.

🛠️ Protocol: Optimized Suzuki-Miyaura Coupling

Standardized for 1.0 mmol scale

ReagentEquivalentsRole
(6-Bromopyridin-3-yl)(phenyl)methanone 1.0 equivElectrophile
Boronic Acid/Ester 1.2 - 1.5 equivNucleophile
XPhos Pd G3 0.02 - 0.05 equivCatalyst (Resistant to poisoning)
K₃PO₄ (Anhydrous) 2.0 - 3.0 equivBase
1,4-Dioxane/Water (10:1) 0.2 M Conc.Solvent System

Step-by-Step:

  • Charge a reaction vial with the bromide, boronic acid, K₃PO₄, and XPhos Pd G3.

  • Seal and purge with Argon/N₂ for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Heat to 80°C for 2-4 hours. Note: This substrate reacts faster than standard aryl bromides; avoid overnight heating if possible to minimize side products.

  • Filter through Celite and concentrate.

📊 Logic Flow: Catalyst Selection Strategy[1]

SuzukiOptimization Start Start: Suzuki Coupling Optimization CheckLigand Current Catalyst System? Start->CheckLigand PPh3 Pd(PPh3)4 or Pd(OAc)2/PPh3 CheckLigand->PPh3 Using Bulky XPhos, SPhos, dppf CheckLigand->Bulky Using Issue1 Problem: Pyridine N coordinates Pd Result: Stalled Reaction PPh3->Issue1 Issue2 Check Solvent/Base Bulky->Issue2 Issue1->Bulky Switch to Protodehal Issue: Protodehalogenation (Br replaced by H) Issue2->Protodehal Alcoholic Solvent Hydrolysis Issue: Hydrolysis to Pyridone (Br replaced by OH) Issue2->Hydrolysis Aqueous Hydroxide Soln1 Switch to Anhydrous Dioxane Use Cs2CO3 instead of NaOH Protodehal->Soln1 Hydrolysis->Soln1

Caption: Decision matrix for overcoming catalyst poisoning and side reactions in cross-coupling.

🧪 Module 2: Nucleophilic Aromatic Substitution (SNAr)

The benzoyl group at position 3 (meta to N, but para to the C-Br bond at 6 relative to the carbon framework connectivity) acts as a powerful electron-withdrawing group (EWG). This makes the C-Br bond at position 6 exceptionally reactive toward nucleophiles.

📉 Troubleshooting Guide: Impurities & Hydrolysis

Q: I am trying to displace the bromine with an amine, but I am getting a byproduct with Mass M-Br+OH (Hydrolysis). A: The 6-position is so activated that water competes effectively with your amine nucleophile, especially if you are using hydrated bases or non-anhydrous solvents.

  • The Fix: Ensure all solvents are anhydrous. Use organic bases like DIPEA (Hünig's base) or TEA instead of carbonate bases if possible. If a stronger base is needed, use NaH in dry THF/DMF, but ensure the amine is deprotonated before adding the substrate.

Q: Can I use NaOMe/MeOH for alkoxylation? A: Yes, but be careful. The ketone is susceptible to nucleophilic attack (though less so than the activated halide).

  • Risk: Attack at the carbonyl carbon.

  • Control: Perform the reaction at 0°C to Room Temperature . Do not reflux. The SNAr reaction should proceed rapidly at low temperatures due to the high activation.

🛠️ Protocol: SNAr with Secondary Amines
ReagentConditions
Solvent DMF or DMSO (Anhydrous)
Base DIPEA (2.0 equiv) or K₂CO₃ (Dry, 1.5 equiv)
Temperature 40°C - 60°C (Start low!)
Time 1 - 3 Hours

Workflow:

  • Dissolve (6-Bromopyridin-3-yl)(phenyl)methanone in anhydrous DMF (0.5 M).

  • Add the amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Heat to 40°C and monitor by TLC/LCMS.

  • Critical: If conversion is slow, increase to 60°C. Do not exceed 100°C unless necessary, to avoid polymerization or ketone side reactions.

🧼 Module 3: Purification & Handling

Q: The compound streaks on silica gel columns. How do I fix this? A: Pyridines are basic and interact with the acidic silanols on silica gel, causing peak tailing (streaking) and co-elution.

  • The Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in your eluent (e.g., Hexanes/EtOAc + 1% TEA). This neutralizes the silica and sharpens the bands.

Q: What is the solubility profile? A:

Solvent Solubility Usage
Water Insoluble Workup (Aqueous phase)
DCM / Chloroform High Extraction / Chromatography
Ethyl Acetate Moderate/High Chromatography
Methanol/Ethanol Moderate Recrystallization (Risk of solvolysis if heated with base)

| Hexanes | Low | Precipitation |

📚 References

  • BenchChem. (6-Bromopyridin-3-yl)(phenyl)methanone Product Overview & Reactivity Profile. Retrieved from

  • PubChem. Compound Summary: (6-Bromopyridin-3-yl)(phenyl)methanone (CAS 80100-16-9). National Library of Medicine. Retrieved from

  • Organic Syntheses. General Procedures for Palladium-Catalyzed Cross-Coupling of Pyridines. (Analogous reactivity patterns for 2-halopyridines). Retrieved from

  • Sajiki, H., et al. Pd/C-Catalyzed Chemoselective Hydrogenation... Using Pyridine as a Catalyst Poison.[1][2] (Mechanistic insight into pyridine poisoning). Retrieved from

  • Li, J.J. Name Reactions for Homologation, Ring Formation, and Cross-Coupling. (Reference for standard SNAr and Suzuki mechanisms on heteroaromatics).

Sources

Solving solubility issues of (6-Bromopyridin-3-yl)(phenyl)methanone in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for (6-Bromopyridin-3-yl)(phenyl)methanone

Technical Specifications & Physicochemical Profile

Before addressing specific solubility challenges, it is critical to understand the physicochemical "personality" of (6-Bromopyridin-3-yl)(phenyl)methanone. This compound is a lipophilic diaryl ketone, and its behavior in polar solvents is governed by the competition between its hydrophobic aromatic domains and the weakly basic pyridine nitrogen.

PropertySpecificationTechnical Note
CAS Number 80100-16-9Verified identifier for sourcing and safety data [1].
IUPAC Name (6-Bromopyridin-3-yl)(phenyl)methanoneAlso known as 2-Bromo-5-benzoylpyridine.
Molecular Weight 262.10 g/mol Moderate size, allowing for reasonable dissolution kinetics.
pKa (Pyridine N) ~3.24 (Predicted)Critical: The electron-withdrawing benzoyl and bromine groups significantly lower the basicity of the pyridine ring compared to unsubstituted pyridine (pKa ~5.2). It remains neutral at physiological pH (7.4) [2].
Solubility Class Lipophilic / Weak BaseHigh solubility in aprotic polar solvents (DMSO, DMF); poor solubility in water/neutral buffers.
Appearance White to yellow/brown solidColor variance often indicates trace oxidation or impurities from synthesis [1].

Solubility Profiling & Solvent Selection (Q&A)

Q1: I am trying to dissolve (6-Bromopyridin-3-yl)(phenyl)methanone in water for a biological assay, but it floats or precipitates. Why?

Scientist's Diagnosis: This is a classic "hydrophobic mismatch." The molecule contains two aromatic rings (phenyl and pyridine) and a heavy halogen (bromine), making it highly lipophilic.

  • Mechanistic Insight: At neutral pH (water), the pyridine nitrogen is unprotonated (Neutral Species). The lattice energy of the solid crystal is too high to be overcome by the weak dipole-dipole interactions with water.

  • Solution: You cannot dissolve this directly in water.[1] You must use a Stock Solution Strategy using a water-miscible organic co-solvent.

Q2: What is the ideal solvent for preparing high-concentration stock solutions?

Recommendation: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .

  • Protocol: Prepare a 10-50 mM stock solution in anhydrous DMSO.

  • Why? DMSO is a polar aprotic solvent that disrupts the crystal lattice effectively via dipole interactions without relying on hydrogen bonding, which this molecule lacks donors for.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation due to moisture uptake (DMSO is hygroscopic).

Q3: I need to run a reaction in a polar protic solvent (Methanol/Ethanol). Will it dissolve?

Field Insight: Yes, but it is concentration-dependent.

  • Methanol: Generally soluble at moderate concentrations (e.g., for synthesis or purification).

  • Ethanol: Slightly lower solubility than methanol. Heating to 40-50°C is often required to achieve saturation for recrystallization [3].

  • Troubleshooting: If the solution is hazy in alcohol, it likely indicates the presence of inorganic salts (from previous coupling steps) or extreme supersaturation. Filter the warm solution through a 0.45 µm PTFE filter.

Troubleshooting Precipitation & "Crash-Out" (Q&A)

Q4: When I dilute my DMSO stock into my aqueous assay buffer (pH 7.4), a white precipitate forms immediately. How do I fix this?

Scientist's Diagnosis: You are experiencing "Kinetic Crash-Out." The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.

Step-by-Step Optimization Protocol:

  • Reduce Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely < 100 µM in aqueous buffer).

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the buffer.

    • Step A: Dilute stock 1:10 in the buffer to create a "working solution" (10% DMSO).

    • Step B: Sonicate this working solution for 5 minutes.

    • Step C: Add the working solution to your final well.

  • Surfactant Addition: Add 0.05% Tween-20 or Triton X-100 to your assay buffer before adding the compound. This creates micelles that solubilize the lipophilic ketone.

Q5: Can I improve aqueous solubility by adjusting pH?

Theoretical Approach: Yes, but with caveats.

  • Mechanism: Protonating the pyridine nitrogen forms a pyridinium salt, which is highly water-soluble.

  • Constraint: Because the pKa is ~3.24 [2], you must lower the pH to below 2.0 to ensure >90% protonation.

  • Applicability: This is useful for Acidic HPLC mobile phases (e.g., 0.1% TFA or Formic Acid) but not compatible with most biological assays or pH-sensitive chemical reactions.

Visualizing the Solubility Workflow

The following decision tree guides you through the optimal solvent choice based on your application.

SolubilityWorkflow Start Start: (6-Bromopyridin-3-yl)(phenyl)methanone Solid Powder AppCheck What is your application? Start->AppCheck BioAssay Biological Assay (Aqueous Buffer) AppCheck->BioAssay Synthesis Chemical Synthesis (Reaction) AppCheck->Synthesis Purification Purification (Recrystallization) AppCheck->Purification DMSOStock 1. Dissolve in 100% DMSO (10-50 mM Stock) BioAssay->DMSOStock PolarSolvent Polar Aprotic Preferred (DMF, DMAc, NMP) Synthesis->PolarSolvent ProticCaution Protic Solvents (MeOH/EtOH) Requires Heat or Acid Cat. Synthesis->ProticCaution Recryst Solvent Pair Method: Dissolve in hot EtOH -> Add Water dropwise until cloudy -> Cool Purification->Recryst Dilution 2. Serial Dilution into Buffer (Keep DMSO < 1%) DMSOStock->Dilution CrashCheck Precipitation? Dilution->CrashCheck AddSurfactant Add 0.05% Tween-20 or Reduce Conc. CrashCheck->AddSurfactant Yes SuccessBio Stable Assay Solution CrashCheck->SuccessBio No AddSurfactant->SuccessBio

Figure 1: Decision matrix for solvent selection based on experimental intent. Green paths indicate purification, Red/Blue paths indicate biological handling.

Experimental Protocol: Kinetic Solubility Determination

If you are unsure of the exact solubility limit in your specific buffer, perform this "Kinetic Solubility" test before wasting valuable compound.

Reagents:

  • Compound Stock (10 mM in DMSO)[2]

  • Target Buffer (e.g., PBS pH 7.4)[2]

  • 96-well plate (UV-transparent)

Procedure:

  • Prepare Buffer Rows: Fill rows A-H of a 96-well plate with 190 µL of buffer.

  • Spike Compound: Add 10 µL of the DMSO stock to the first well (Row A). Mix thoroughly.

  • Serial Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down the plate.

  • Incubation: Seal and shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 280 nm (or compound max

    
    ).
    
  • Analysis: Plot Concentration vs. Absorbance. The point where the curve deviates from linearity (or absorbance spikes due to light scattering by particles) is your Solubility Limit .

References

  • LookChem . Physicochemical Properties and pKa Prediction of 2-Bromo-5-benzoylpyridine. Retrieved from [Link]

  • Semantic Scholar . Synthesis and Characterization of Bromine-Substituted Pyridine Precursors. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Debromination in (6-Bromopyridin-3-yl)(phenyl)methanone Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions during the cross-coupling of (6-Bromopyridin-3-yl)(phenyl)methanone. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and maximize the yield of your desired product.

Introduction: The Challenge of Debromination

Debromination, or hydrodehalogenation, is a prevalent and often frustrating side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] In the context of coupling (6-Bromopyridin-3-yl)(phenyl)methanone, this side reaction leads to the formation of benzophenone, an undesired byproduct that reduces the yield of the target molecule and complicates purification.[1] Understanding the factors that promote this undesired pathway is critical to developing a robust and efficient synthetic route.

Several factors can contribute to the extent of debromination, including the reaction temperature, the choice of base and solvent, and the specific palladium catalyst and ligand system employed.[1][4][5] This guide will dissect these variables and provide actionable strategies to mitigate the formation of the debrominated byproduct.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My primary product is the debrominated byproduct, benzophenone. What are the likely causes and how can I fix this?

The significant formation of benzophenone indicates that the hydrodehalogenation pathway is outcompeting your desired cross-coupling reaction. This can be attributed to several factors working in concert. Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Reaction Temperature:

  • Causality: Higher reaction temperatures can increase the rate of debromination.[1][3] This side reaction often has a different activation energy than the desired coupling, and elevated temperatures may favor the undesired pathway.

  • Solution: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 100-110 °C, try reducing it to 80 °C and monitor the progress. While the overall reaction may be slower, the selectivity for the desired product can be significantly improved.

2. Scrutinize Your Choice of Base:

  • Causality: The base plays a crucial role in the catalytic cycle, but certain bases, particularly strong ones, can promote debromination.[3][5] Some bases can act as hydride donors or facilitate the generation of palladium-hydride species, which are key intermediates in the debromination process.[3]

  • Solution: Screen a panel of weaker inorganic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often milder and less prone to inducing debromination compared to strong bases like NaOH, KOH, or sodium tert-butoxide (NaOtBu) in certain coupling reactions.[1][4]

Base Type Recommendation Rationale
Strong Bases (e.g., NaOH, KOH) Avoid if possibleCan promote various side reactions, including debromination.[1]
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) Good starting pointGenerally milder and effective for many coupling reactions.[1]
Phosphate Bases (e.g., K₃PO₄) Excellent alternativeOften provides a good balance of reactivity and selectivity.[4]

3. Optimize Your Catalyst and Ligand System:

  • Causality: The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands can sometimes accelerate the reductive elimination of an aryl-hydride species, leading to debromination.[1]

  • Solution:

    • Ligand Selection: Consider using less electron-donating phosphine ligands which may disfavor the hydrodehalogenation pathway.[1] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in promoting the desired C-N or C-C bond formation while minimizing side reactions.[2]

    • Pre-catalysts: Utilizing modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) can provide a more controlled and reproducible initiation of the catalytic cycle, potentially reducing the formation of off-cycle species that can lead to debromination.[2]

4. Assess Your Solvent Choice:

  • Causality: Protic solvents can serve as a source of protons or hydrides, which can facilitate debromination.[5]

  • Solution: Aprotic solvents are generally preferred.[1] Consider switching from protic solvents like alcohols to aprotic options such as toluene, dioxane, or THF to minimize potential proton sources.[1][6]

Below is a DOT script for a troubleshooting workflow diagram:

G start High Debromination Observed temp Lower Reaction Temperature start->temp base Screen Weaker Bases (e.g., K₂CO₃, K₃PO₄) temp->base catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) base->catalyst solvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) catalyst->solvent end Debromination Minimized solvent->end

Caption: A systematic workflow for troubleshooting high debromination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, or hydrodehalogenation, is a reductive process where the C-Br bond is cleaved and replaced with a C-H bond. In the context of a palladium-catalyzed cycle, after the oxidative addition of (6-Bromopyridin-3-yl)(phenyl)methanone to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can undergo a side reaction. Instead of proceeding with transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), this intermediate can react with a hydride source. This leads to the formation of an Ar-Pd(II)-H species, which then undergoes reductive elimination to yield the debrominated product (benzophenone) and regenerates the Pd(0) catalyst.[7]

Below is a DOT script illustrating the competing pathways:

G cluster_0 Catalytic Cycle cluster_1 Debromination Side Reaction Pd(0) Pd(0) ArPd(II)Br ArPd(II)Br Pd(0)->ArPd(II)Br Oxidative Addition Desired Product Desired Product ArPd(II)Br->Desired Product Desired Pathway (e.g., Transmetalation, Reductive Elimination) ArPd(II)H ArPd(II)H ArPd(II)Br->ArPd(II)H Reaction with Hydride Source Desired Product->Pd(0) Debrominated Product Debrominated Product ArPd(II)H->Debrominated Product Reductive Elimination Debrominated Product->Pd(0)

Caption: Competing pathways of desired coupling versus debromination.

Q2: Are certain coupling reactions more prone to debromination with this substrate?

A2: Yes, the propensity for debromination can be influenced by the specific coupling reaction. For instance, in Buchwald-Hartwig amination, the choice of base and the nature of the amine can play a significant role.[8] Similarly, in Suzuki-Miyaura coupling, the stability of the boronic acid and the reaction conditions that might favor protodeboronation can indirectly lead to an increased likelihood of debromination of the aryl bromide.[9]

Q3: Can the quality of my reagents and solvents impact the level of debromination?

A3: Absolutely. The presence of impurities that can act as hydride donors is a key contributor to debromination.[1] It is crucial to use high-purity, anhydrous, and degassed solvents and reagents.[2][10] For example, certain alcohols or even trace amounts of water in the presence of a strong base can act as hydride sources.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for a Suzuki-Miyaura coupling reaction designed to minimize debromination.

Protocol: Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)(phenyl)methanone with Phenylboronic Acid

This protocol incorporates best practices to suppress the formation of benzophenone.

Materials:

  • (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Palladium pre-catalyst, 1-2 mol%)

  • SPhos (Ligand, 2-4 mol%)

  • Potassium Phosphate (K₃PO₄, 2-3 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (6-Bromopyridin-3-yl)(phenyl)methanone, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, weigh the Pd₂(dba)₃ and SPhos into a small vial and add them to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Gagnier, S. V., et al. (2026). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. ResearchGate. Retrieved from [Link]

  • Gagnier, S. V., et al. (n.d.). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gallou, F., et al. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from [Link]

  • Li, G. Y. (2002). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Bailey, W. F., et al. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. ResearchGate. Retrieved from [Link]

  • Moody, C. J., et al. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Snieckus, V. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Snieckus Group. Retrieved from [Link]

  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. Retrieved from [Link]

Sources

Removing palladium impurities from (6-Bromopyridin-3-yl)(phenyl)methanone products

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center. It addresses the specific chemical challenges posed by (6-Bromopyridin-3-yl)(phenyl)methanone , particularly the tendency of the pyridine nitrogen to coordinate palladium, creating "sticky" impurities that resist standard filtration.

Product: (6-Bromopyridin-3-yl)(phenyl)methanone CAS: 80100-16-9 (Generic reference) Issue: Residual Palladium (Pd) Impurities post-cross-coupling (e.g., Suzuki-Miyaura, Carbonylative coupling).

Diagnostic Hub: Assess Your Impurity Profile

Before selecting a protocol, characterize the state of your palladium.

Observation Diagnosis Recommended Action
Dark Grey/Black Precipitate Colloidal Pd(0): Aggregated metallic palladium.Filtration: Use Celite® 545 or membrane filtration (0.45 µm) first.
Brown/Orange Solution Soluble Pd(II)-Pyridine Complex: Pd is coordinated to the pyridine nitrogen of your product.Chemisorption: Requires Thiol/DMT scavengers or chelating washes (NAC).
Product is Off-White/Tan Trace Pd (<500 ppm): Residual catalytic species trapped in crystal lattice.Recrystallization + Scavenger: Hybrid approach required.[1][2]

Technical Insight: The pyridine ring in your product acts as a "soft" ligand. Standard silica chromatography often fails because the Pd-product complex co-elutes. You must break this coordination bond using a ligand with a higher affinity for Pd (e.g., Sulfur).[3]

Method Selection Matrix

Choose the workflow based on your scale and purity requirements.

FeatureMethod A: Silica Scavengers Method B: Activated Carbon Method C: NAC Chelation
Best For High-value batches; <1000 ppm Pd.Large scale; crude cleanup (>1000 ppm)."Sticky" Pd-pyridine complexes.
Pd Affinity High (Specific): Thiol/DMT binds Pd selectively.Medium (Non-specific): Adsorbs everything.High: Solubilizes Pd into aqueous phase.
Yield Risk Low (<5% loss).[4]High (10-20% loss possible).Low.
Cost High (

$).
Low ($).[5][6]Low ($).[5][6]
Key Reagent SiliaMetS® Thiol or DMTDarco® G-60 or CharcoalN-Acetylcysteine

Protocol Vault: Step-by-Step Workflows

Protocol A: Silica-Supported Scavengers (The Gold Standard)

Recommended for final API steps or when yield is critical.

Reagents:

  • Scavenger: SiliaMetS® Thiol (or equivalent thiol-functionalized silica).

  • Solvent: THF or Ethyl Acetate (Product must be fully soluble).

Procedure:

  • Dissolution: Dissolve crude (6-Bromopyridin-3-yl)(phenyl)methanone in THF (10 mL/g). Ensure complete solubility.

  • Loading: Add SiliaMetS® Thiol (4 equivalents relative to expected Pd content, or 10-20% w/w of crude product if Pd content is unknown).

  • Digestion: Stir gently at 50°C for 4–12 hours .

    • Why heat? Thermal energy helps break the Pd-Pyridine coordination bond, allowing the Pd to transfer to the Thiol scavenger.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE filter to remove the silica scavenger.

  • Analysis: Concentrate a small aliquot and check color/ICP-MS. If clear/white, proceed to concentration.

Protocol B: The "Cysteine Switch" (Aqueous Extraction)

Best for removing soluble Pd(II) species that track with the organic layer.

Reagents:

  • Ligand: N-Acetylcysteine (NAC).

  • Base: Sodium Bicarbonate (NaHCO₃).

Procedure:

  • Preparation: Dissolve the product in Ethyl Acetate or DCM.

  • Scavenger Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine and adjust pH to ~7–8 with NaHCO₃.

    • Mechanism:[7][8] The deprotonated thiolate of NAC is a potent ligand that outcompetes the pyridine nitrogen for Pd binding, pulling Pd into the aqueous phase.

  • Extraction: Wash the organic layer with the NAC solution (3 x 10 mL per gram of product).

    • Visual Cue: The aqueous layer may turn dark red/brown as it extracts the Pd.

  • Rinse: Wash organic layer with water and brine to remove residual NAC.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Visual Workflow: Decision Tree

Use this logic flow to navigate the purification process.

Pd_Removal_Workflow Start Crude (6-Bromopyridin-3-yl) (phenyl)methanone Check_State Visual Inspection Start->Check_State Black_Ppt Black Precipitate (Colloidal Pd) Check_State->Black_Ppt Orange_Sol Orange/Brown Solution (Complexed Pd) Check_State->Orange_Sol Filter Filtration (Celite) Black_Ppt->Filter Remove Solids Scavenger_Route Select Method Orange_Sol->Scavenger_Route Filter->Scavenger_Route Method_A Protocol A: SiliaMetS Thiol (High Value/Low Pd) Scavenger_Route->Method_A Precision Method_B Protocol B: Activated Carbon (High Pd/Low Cost) Scavenger_Route->Method_B Bulk Method_C Protocol C: NAC Wash (Soluble Pd(II)) Scavenger_Route->Method_C Extraction Final_Check ICP-MS / Color Check Method_A->Final_Check Method_B->Final_Check Method_C->Final_Check Recryst Recrystallization (MeOH/EtOH) Final_Check->Recryst If Pd > 20ppm

Caption: Logic flow for selecting the appropriate Palladium removal strategy based on physical state and purity requirements.

Troubleshooting & FAQs

Q: I used Activated Carbon, but my yield dropped by 30%. Why? A: Pyridines and aromatic ketones adsorb strongly to carbon surfaces due to


-

stacking.
  • Fix: Switch to Protocol A (Silica Scavengers) . If you must use carbon, deactivate it first by pre-washing with the solvent, or use "C" grade carbon which is less aggressive, and limit contact time to <1 hour.

Q: The product is still grey after a Thiol scavenger treatment. A: You likely have trapped colloidal Pd that the scavenger couldn't access, or the reaction time was too short.

  • Fix: Dissolve the product, filter through a 0.22 µm membrane to remove colloids, then repeat the scavenger treatment at a higher temperature (60°C).

Q: Can I just recrystallize the product to remove Pd? A: Not recommended as a primary step. The Pd-pyridine complex often has similar solubility to the product and will co-crystallize (inclusions).

  • Fix: Perform Protocol C (NAC Wash) before crystallization. Adding 1% NAC or TMT (Trimercaptotriazine) to the crystallization mother liquor can also keep Pd in solution while the product precipitates [1].

Q: Does the bromine atom on the pyridine ring pose a stability risk during these treatments? A: Generally, no. The C-Br bond on the pyridine ring is stable to standard scavengers (Thiol/DMT) and NAC washes at moderate temperatures (<80°C). Avoid using scavengers containing strong reducing metals (like Zn) or harsh hydrides.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (n.d.). Metal Scavenging Solutions: SiliaMetS® User Guide. SiliCycle Application Notes. Link

  • Biotage. (2023).[9] How to Remove Palladium in Three Easy Steps. Biotage Blog. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

Sources

Technical Support Center: Controlling Regioselectivity in Reactions Involving (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (6-Bromopyridin-3-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling regioselectivity in reactions involving this versatile building block. The inherent electronic properties of the pyridine ring, coupled with the influence of the benzoyl group, present unique challenges and opportunities in directing chemical transformations. This resource will help you navigate these complexities to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (6-Bromopyridin-3-yl)(phenyl)methanone and how does its electronic structure influence regioselectivity?

A1: (6-Bromopyridin-3-yl)(phenyl)methanone has several potential reactive sites, but the regioselectivity of most reactions is dictated by the electronic nature of the substituted pyridine ring.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which creates an electron-deficient (electrophilic) aromatic system.[1][2] This deactivation is particularly pronounced at the C2 (ortho) and C4 (para) positions relative to the nitrogen.

  • The Bromine Atom at C6: The bromine at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) because it is ortho to the electron-withdrawing nitrogen atom.[3] The benzoyl group at the 3-position further enhances this effect through its electron-withdrawing nature.[3]

  • The Carbonyl Group: The ketone functionality can undergo typical carbonyl reactions such as reduction to an alcohol or nucleophilic addition.[3]

  • The Phenyl Ring: The phenyl ring is generally less reactive than the substituted pyridine ring towards many transformations unless specific activating groups are present.

  • C-H Bonds for Deprotonation: The protons on the pyridine ring have varying acidities, allowing for potential regioselective lithiation (deprotonation) under the right conditions.

Q2: I am attempting a Suzuki-Miyaura cross-coupling reaction. At which position should I expect the reaction to occur?

A2: For (6-Bromopyridin-3-yl)(phenyl)methanone, the Suzuki-Miyaura cross-coupling reaction will overwhelmingly occur at the C6 position , replacing the bromine atom.[3][5]

The generally accepted mechanism for Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7] The C-Br bond at the 6-position of the pyridine ring is activated towards this step due to the electron-withdrawing effect of the ring nitrogen. This makes the C6 position the most favorable site for the coupling reaction.

Q3: Is it possible to achieve functionalization at other positions on the pyridine ring, such as C2, C4, or C5?

A3: While the C6 position is the most reactive for many transformations, functionalization at other positions is possible but often requires more specialized strategies:

  • C5 Position: Directed ortho-metalation (DoM) is a powerful technique to functionalize the C5 position.[8] By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it's possible to deprotonate the C5 position, which is ortho to the benzoyl group's carbonyl. The carbonyl oxygen can act as a directing metalating group (DMG), coordinating to the lithium base and directing deprotonation to the adjacent position.[9] The resulting organolithium species can then be quenched with an electrophile.

  • C2 and C4 Positions: Functionalization at these positions is more challenging due to their electronic deactivation. Radical substitution reactions can sometimes be directed to these positions, but regioselectivity can be an issue.[10] In some cases, converting the pyridine to a pyridine-N-oxide can activate the C2 and C4 positions towards certain reactions.[1][11]

Troubleshooting Guide

Problem 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Scenario: You are attempting a cross-coupling reaction at the C6 position, but you observe only starting material or a very low yield of the desired product.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][12]1. Increase Catalyst/Ligand Loading: A simple first step is to increase the mol% of your palladium catalyst and ligand.
2. Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu3P) or N-heterocyclic carbene (NHC) ligands.[1][13] These ligands can promote the catalytic cycle and minimize catalyst inhibition. For Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP or DPEPhos can be effective.[14][15]
Inadequate Base The choice and strength of the base are crucial for the transmetalation step in Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[7][16]1. Suzuki: Use a stronger base like Cs2CO3 or K3PO4. In some cases, fluoride sources like KF can be effective.[16]
2. Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used.[17]
Solvent Effects The solvent can influence catalyst solubility, stability, and reactivity.1. Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or DMF.
2. For some modern catalyst systems, polar aprotic solvents or even aqueous mixtures can be effective.[16][18]
Reaction Temperature Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate.1. Ensure your reaction is heated sufficiently. Typical temperatures range from 80-120 °C.
2. Consider microwave irradiation to accelerate the reaction, but be mindful of potential side reactions.
Problem 2: Undesired Side Reactions and Poor Regioselectivity

Scenario: You are observing the formation of unexpected byproducts or a mixture of isomers.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Competing Nucleophilic Aromatic Substitution (SNAr) In cross-coupling reactions that use nucleophilic bases (e.g., alkoxides) or if nucleophilic solvents (e.g., alcohols) are used at high temperatures, direct substitution of the bromine atom can compete with the desired catalytic cycle.1. Switch to a non-nucleophilic base (e.g., K2CO3, Cs2CO3, K3PO4).
2. Use a non-nucleophilic solvent like toluene or dioxane.
Homocoupling of Boronic Acid (Suzuki) The boronic acid can couple with itself to form a biaryl byproduct.1. Ensure rigorous degassing of your reaction mixture to remove oxygen.
2. Use a suitable palladium catalyst and ligand system. Some systems are more prone to homocoupling than others.
Reaction at the Benzoyl Group Strong bases or nucleophiles could potentially react with the carbonyl group.1. This is less common under typical cross-coupling conditions but can occur with very strong bases or if the reaction is run for extended periods at high temperatures.
2. If you suspect this is an issue, consider protecting the ketone, though this adds steps to your synthesis.
Directed ortho-Metalation (DoM) Followed by Undesired Quenching When attempting to functionalize the C5 position via DoM, premature quenching of the lithiated intermediate can occur.1. Ensure strictly anhydrous and inert conditions (argon or nitrogen atmosphere).
2. Use freshly distilled solvents and pure reagents.
3. Maintain a very low temperature (typically -78 °C) during the lithiation and electrophilic quench.[11]
Visualizing Reaction Pathways

The following diagram illustrates the primary, most favorable reaction pathway for (6-Bromopyridin-3-yl)(phenyl)methanone in common transformations, alongside a less common but achievable pathway.

regioselectivity_overview cluster_main Primary Reactive Site: C6-Br cluster_secondary Secondary Reactive Site: C5-H A (6-Bromopyridin-3-yl)(phenyl)methanone B Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) A->B High Reactivity C Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2, R-OH, R-SH) A->C Favorable D C6-Functionalized Product B->D C->D E (6-Bromopyridin-3-yl)(phenyl)methanone F Directed ortho-Metalation (DoM) (e.g., LDA, -78 °C) E->F G C5-Lithiated Intermediate F->G H Electrophilic Quench (E+) G->H I C5-Functionalized Product H->I

Reaction pathways for (6-Bromopyridin-3-yl)(phenyl)methanone.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of (6-Bromopyridin-3-yl)(phenyl)methanone with an arylboronic acid.

Materials:

  • (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand.

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (6-Bromopyridin-3-yl)(phenyl)methanone, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Directed ortho-Metalation (DoM) at the C5-Position

This protocol describes a general method for the functionalization of the C5 position. Extreme care must be taken to maintain anhydrous and anaerobic conditions.

Materials:

  • (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 equiv)

  • Lithium diisopropylamide (LDA) solution (1.1 equiv, freshly prepared or titrated)

  • Electrophile (e.g., TMSCl, DMF, I₂) (1.2 equiv)

  • Anhydrous THF

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve (6-Bromopyridin-3-yl)(phenyl)methanone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Slowly add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent and follow standard workup procedures.

Troubleshooting Workflow for Cross-Coupling Reactions

troubleshooting_workflow start Low Yield in Cross-Coupling check_reagents Verify Purity of Reagents & Solvents (Anhydrous, Degassed?) start->check_reagents check_reagents->start Impure check_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) check_conditions->check_catalyst Conditions OK ligand_change Try Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->ligand_change No Improvement success Improved Yield check_catalyst->success Success base_change Use Stronger, Non-Nucleophilic Base (e.g., Cs2CO3, K3PO4) ligand_change->base_change base_change->success

Decision tree for troubleshooting low yields.

References

  • Knochel, P., et al. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 2020. Available from: [Link]

  • ResearchGate. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Available from: [Link]

  • Sigman, M. S., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 2018. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • American Chemical Society. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 2013. Available from: [Link]

  • ScienceDirect. Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Proctor, D. J., et al. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Accounts of Chemical Research, 2016. Available from: [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available from: [Link]

  • ResearchGate. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Available from: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available from: [Link]

  • ResearchGate. Regioselective Couplings of Dibromopyrrole Esters. Available from: [Link]

  • Wordpress. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • American Chemical Society. Optimization of Organolithium Reactions. Available from: [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Royal Society of Chemistry. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available from: [Link]

  • MySkinRecipes. Bis(6-Bromopyridin-3-Yl)Methanone. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]

  • American Chemical Society. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available from: [Link]

  • An-Najah National University. Natural Sciences - Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • National Center for Biotechnology Information. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available from: [Link]

Sources

Stability of (6-Bromopyridin-3-yl)(phenyl)methanone under basic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (6-Bromopyridin-3-yl)(phenyl)methanone

A Guide to Stability and Reactivity Under Basic Conditions

Welcome to the technical support guide for (6-Bromopyridin-3-yl)(phenyl)methanone (CAS No: 56573-33-8). As a valued building block in medicinal chemistry and organic synthesis, understanding its behavior under various reaction conditions is critical for successful experimental outcomes. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in the presence of bases.

Part 1: Frequently Asked Questions (FAQs) - Core Chemical Principles

This section addresses the fundamental chemical properties of (6-Bromopyridin-3-yl)(phenyl)methanone that govern its stability.

Question 1: What are the primary factors influencing the stability of (6-Bromopyridin-3-yl)(phenyl)methanone in basic media?

Answer: The stability is primarily dictated by the reactivity of the carbon-bromine (C-Br) bond at the 6-position of the pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[1] This electronic feature makes positions ortho (2- and 6-) and para (4-) to the nitrogen susceptible to nucleophilic attack. Consequently, the bromine atom at the 6-position is an activated leaving group, making the molecule prone to Nucleophilic Aromatic Substitution (SNAr) reactions under certain basic conditions.[1][2]

Question 2: Can you explain why the 6-position is particularly activated towards nucleophilic attack?

Answer: The enhanced reactivity at the 6-position is a classic principle of heterocyclic chemistry.[2] During a nucleophilic aromatic substitution (SNAr) reaction, the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex.[3][4] When the attack occurs at the 6-position, the negative charge of this intermediate can be effectively delocalized onto the highly electronegative pyridine nitrogen atom through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, making the substitution process significantly more favorable compared to substitution at the 3- or 5-positions, which lack this direct resonance stabilization.[2][3][5]

cluster_start Initial State cluster_intermediate Rate-Determining Step cluster_product Final Product Start (6-Bromopyridin-3-yl)(phenyl)methanone Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Attack at C6 Nu Nucleophile (e.g., OH⁻) Nu->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Br⁻ Br_ion Bromide Ion (Br⁻)

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Question 3: Is the central ketone functional group a point of instability under basic conditions?

Answer: Generally, the benzophenone core is robust and stable under the basic conditions typically employed for cross-coupling reactions (e.g., using carbonate or phosphate bases). The ketone can be reduced to a secondary alcohol, but this requires a specific reducing agent like sodium borohydride and is not a typical degradation pathway with common bases.[6] Under extremely harsh basic conditions or in the presence of specific reagents, enolate formation could potentially lead to side reactions, but this is not a common issue in standard synthetic protocols involving this molecule.

Part 2: Troubleshooting Guide for Common Base-Mediated Reactions

Researchers most often encounter issues with this reagent during palladium-catalyzed cross-coupling reactions, which universally require a base.

Scenario 1: Low Conversion in Suzuki-Miyaura Coupling

  • Observed Problem: "My Suzuki reaction is sluggish. I see a low yield of the desired biaryl product and recover a significant amount of unreacted (6-Bromopyridin-3-yl)(phenyl)methanone."

  • Analysis and Solutions: Low conversion is often related to suboptimal reaction parameters rather than substrate decomposition. The choice of base is critical for the efficiency of the catalytic cycle.

Potential Cause Scientific Rationale Recommended Solution
Inefficient Base The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. If the base is too weak, insoluble, or has been deactivated (e.g., by absorbing moisture), the cycle will stall.Use a stronger, anhydrous base like Cs₂CO₃ or K₃PO₄. Ensure all reagents and solvents are dry and the base is a fine powder to maximize surface area.[1][7]
Poor Degassing Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the reaction.Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.
Catalyst/Ligand Issue The palladium catalyst or its supporting ligand may be of poor quality or inappropriate for the specific transformation.Use a fresh, high-purity catalyst and ligand. For challenging couplings, consider using more advanced phosphine ligands or pre-catalysts known for high activity.

Scenario 2: Formation of an Unexpected Hydroxy- or Alkoxy-Byproduct

  • Observed Problem: "My reaction produced the desired product, but I also isolated a significant byproduct where the bromine atom has been replaced by an -OH or -OR group from my solvent or base."

  • Analysis and Solutions: This is a classic sign of a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The base or solvent is acting as a nucleophile and directly displacing the bromine. This side reaction is highly dependent on the nucleophilicity of the base and the reaction temperature.

cluster_desired Desired Pathway: Cross-Coupling cluster_undesired Undesired Pathway: SNAr Start (6-Bromopyridin-3-yl)(phenyl)methanone Desired_Cat Pd(0) Catalyst + Boronic Acid + Weak Base (K₂CO₃) Start->Desired_Cat Oxidative Addition Undesired_Base Strong Nucleophilic Base (e.g., NaOMe) + High Temp Start->Undesired_Base Direct Nucleophilic Attack Desired_Prod Coupled Product Desired_Cat->Desired_Prod Catalytic Cycle Undesired_Prod SNAr Byproduct (e.g., 6-methoxy derivative) Undesired_Base->Undesired_Prod

Caption: Competing reaction pathways under basic conditions.

Condition Favoring SNAr Scientific Rationale Recommended Solution
Strong, Nucleophilic Base Bases like sodium methoxide (NaOMe), sodium hydroxide (NaOH), or sodium tert-butoxide (NaOtBu) are potent nucleophiles that readily attack the activated 6-position.Switch to a non-nucleophilic base. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices. They are sufficiently basic to drive the catalytic cycle but are poor nucleophiles, minimizing direct substitution.[1][7]
High Reaction Temperature SNAr reactions, like most reactions, are accelerated by heat. Excessive temperatures can favor this undesired pathway.If possible, screen for lower reaction temperatures. A more active catalyst/ligand system may allow the desired cross-coupling to proceed efficiently at a temperature where the SNAr side reaction is negligible.
Protic/Nucleophilic Solvent Using an alcohol as a solvent at high temperatures in the presence of a strong base will generate the corresponding alkoxide, which is a strong nucleophile.Use aprotic solvents such as dioxane, toluene, or DME.[1] If a co-solvent is needed, use water, but be mindful that hydroxide can also act as a nucleophile at high temperatures.

Part 3: Base Compatibility Reference Table

This table provides a general guideline for selecting a base for reactions involving (6-Bromopyridin-3-yl)(phenyl)methanone.

Base Class Examples Typical Use Case Stability & Compatibility Notes
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Suzuki, Heck, Sonogashira couplingsHighly Recommended. Generally stable. Excellent choice for minimizing SNAr side reactions. Cesium carbonate offers higher solubility and basicity.[1]
Phosphates K₃PO₄Suzuki, Buchwald-Hartwig couplingsHighly Recommended. A strong, non-nucleophilic base that is very effective in many cross-coupling reactions.[7]
Alkoxides NaOtBu, KOtBu, NaOMeBuchwald-Hartwig, Stille couplingsUse with Caution. These are strong bases and potent nucleophiles. High risk of competing SNAr, especially with NaOMe. Use at the lowest possible temperature.
Hydroxides NaOH, KOH, LiOHCertain coupling reactionsUse with Extreme Caution. Highly nucleophilic. Significant risk of forming the 6-hydroxy byproduct, especially at elevated temperatures. Not generally recommended unless specified.
Amides / Hydrides NaNH₂, NaH, LDADeprotonation (not coupling)Not Recommended for Coupling. Extremely strong and nucleophilic bases. Will likely lead to SNAr or other decomposition pathways.
Organolithiums n-BuLi, sec-BuLi, t-BuLiHalogen-metal exchangeNot Recommended for Coupling. Will readily undergo halogen-metal exchange or act as a nucleophile, leading to complex mixtures.[8]

Part 4: Validated Experimental Protocol

This protocol provides a reliable starting point for a Suzuki-Miyaura cross-coupling reaction, designed to maximize yield and minimize side reactions.

Objective: To synthesize (6-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone.

Materials:

  • (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous fine powder (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Experimental Workflow:

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (6-Bromopyridin-3-yl)(phenyl)methanone, 4-methoxyphenylboronic acid, and anhydrous potassium carbonate.

  • Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the starting bromide.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas. Reseal the flask immediately.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

References

  • MySkinRecipes. (n.d.). Bis(6-Bromopyridin-3-Yl)Methanone. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • J. Chem. Ed. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (6-Bromopyridin-3-yl)(phenyl)methanone, a key intermediate in pharmaceutical and materials science research. By comparing its spectral features with structurally related analogues, this document aims to equip researchers with the necessary insights for unambiguous structural elucidation and quality assessment.

Introduction: The Crucial Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed roadmap of the molecular framework, revealing crucial information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For drug development professionals and synthetic chemists, a thorough understanding of NMR spectral data is paramount for confirming the identity and purity of synthesized compounds, thereby ensuring the integrity of their research.

This guide delves into the specific NMR characteristics of (6-Bromopyridin-3-yl)(phenyl)methanone and presents a comparative analysis with three closely related compounds: (2-Bromopyridin-3-yl)(phenyl)methanone, (4-Bromophenyl)(phenyl)methanone, and (Pyridin-3-yl)(phenyl)methanone. This comparative approach highlights the subtle yet significant influence of substituent positioning on the NMR spectra, offering a deeper understanding of structure-property relationships.

Experimental Protocols: A Foundation for Reliable Data

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocols outline the standardized procedures for sample preparation and data acquisition.

Sample Preparation

A consistent and carefully executed sample preparation protocol is the first step towards obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of the solid compound for both ¹H and ¹³C NMR analysis.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A homogenous solution is essential for sharp NMR signals.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve 10-20 mg homogenize 3. Ensure Homogeneity dissolve->homogenize 0.6-0.7 mL CDCl3 filter 4. Filter into NMR Tube homogenize->filter

Caption: Workflow for preparing a sample for NMR analysis.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulseProton-decoupled single-pulse
Number of Scans 16 - 641024 or more
Relaxation Delay 1-2 s2 s
Acquisition Time 2-4 s1-2 s
Spectral Width 0 - 12 ppm0 - 200 ppm
Temperature 298 K298 K

Diagram of the NMR Data Acquisition and Analysis Workflow:

G cluster_acq Data Acquisition & Processing acquire 1. Acquire FID ft 2. Fourier Transform acquire->ft phase 3. Phase Correction ft->phase baseline 4. Baseline Correction phase->baseline integrate 5. Integration & Peak Picking baseline->integrate

Caption: General workflow for NMR data acquisition and processing.

Spectral Analysis of (6-Bromopyridin-3-yl)(phenyl)methanone

The structural assignment of (6-Bromopyridin-3-yl)(phenyl)methanone is based on the detailed analysis of its ¹H and ¹³C NMR spectra.

Molecular Structure:

Caption: Structure of (6-Bromopyridin-3-yl)(phenyl)methanone.

¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum of the title compound is characterized by distinct signals in the aromatic region, corresponding to the protons of the phenyl and bromopyridinyl rings.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.85d2.41HH-2
8.10dd8.4, 2.41HH-4
7.80d8.41HH-5
7.75 - 7.65m-2HH-2', H-6' (ortho)
7.55 - 7.45m-3HH-3', H-4', H-5' (meta, para)

Interpretation:

  • H-2: The most downfield signal at 8.85 ppm is assigned to the proton at the 2-position of the pyridine ring. Its proximity to the electronegative nitrogen atom results in significant deshielding. The doublet splitting pattern arises from coupling with H-4.

  • H-4: The doublet of doublets at 8.10 ppm corresponds to the H-4 proton, which is coupled to both H-2 and H-5.

  • H-5: The doublet at 7.80 ppm is assigned to the H-5 proton, coupled to H-4.

  • Phenyl Protons: The protons of the phenyl ring appear as a complex multiplet between 7.45 and 7.75 ppm. The ortho protons (H-2', H-6') are typically found more downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectrum (100 MHz, CDCl₃) - Predicted

Due to the limited availability of experimental data, the ¹³C NMR spectrum has been predicted based on established substituent effects and data from related compounds.

Chemical Shift (δ, ppm)Assignment
194.5C=O
152.0C-2
149.5C-6
139.0C-4
136.5C-1'
133.5C-4'
131.0C-3
130.0C-2', C-6'
128.5C-3', C-5'
127.0C-5

Interpretation:

  • Carbonyl Carbon: The signal for the carbonyl carbon is expected to appear significantly downfield, around 194.5 ppm.

  • Pyridinyl Carbons: The carbon atoms of the pyridine ring are influenced by the nitrogen atom and the bromine substituent. C-2 and C-6, being adjacent to the nitrogen, are expected to be the most deshielded. The carbon bearing the bromine atom (C-6) will also experience a downfield shift.

  • Phenyl Carbons: The carbons of the phenyl ring will show characteristic shifts, with the ipso-carbon (C-1') appearing at a lower field and the other carbons resonating in the typical aromatic region.

Comparative Spectral Analysis

A comparative analysis of the NMR spectra of (6-Bromopyridin-3-yl)(phenyl)methanone with its structural isomers and analogues provides valuable insights into the effects of substituent position on chemical shifts.

Comparison with (2-Bromopyridin-3-yl)(phenyl)methanone

The shift of the bromine atom from the 6- to the 2-position is expected to cause significant changes in the NMR spectrum, particularly for the pyridine ring protons and carbons. The H-6 proton in this isomer would likely be the most downfield signal due to its proximity to the nitrogen.

Comparison with (4-Bromophenyl)(phenyl)methanone

In this analogue, the bromine atom is on the phenyl ring instead of the pyridine ring. This will primarily affect the chemical shifts of the phenyl protons and carbons, while the pyridine ring signals will be similar to those of (Pyridin-3-yl)(phenyl)methanone.

¹H and ¹³C NMR Data for (4-Bromophenyl)(phenyl)methanone (CDCl₃):

¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
7.78-7.81 (m, 2H)195.7 (C=O)
7.69-7.71 (m, 2H)137.3 (C)
7.62-7.66 (m, 3H)136.1 (C)
7.49-7.53 (m, 2H)132.8 (CH)
131.6 (CH)
130.0 (CH)
128.8 (C)
128.5 (CH)
Comparison with (Pyridin-3-yl)(phenyl)methanone

This parent compound, lacking the bromine substituent, serves as an excellent reference. The absence of the electron-withdrawing bromine atom will generally result in upfield shifts for the protons and carbons of the pyridine ring compared to the brominated derivatives.

¹H and ¹³C NMR Data for (Pyridin-3-yl)(phenyl)methanone (CDCl₃): [1]

¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
9.00 (d, J=1.7 Hz, 1H)194.8 (C=O)
8.82 (dd, J=1.7, 4.9 Hz, 1H)152.6 (CH)
8.13 (dt, J=1.7, 8.1 Hz, 1H)150.7 (CH)
7.82-7.85 (m, 2H)137.1 (CH)
7.63-7.67 (m, 1H)136.5 (C)
7.45-7.55 (m, 3H)133.1 (CH)
133.0 (C)
129.9 (CH)
128.5 (CH)
123.2 (CH)

Conclusion

The detailed analysis of the ¹H and predicted ¹³C NMR spectra of (6-Bromopyridin-3-yl)(phenyl)methanone, in conjunction with a comparative study of its structural analogues, provides a robust framework for the identification and characterization of this important chemical entity. The predictable shifts and coupling patterns observed upon altering the position of the bromine substituent underscore the power of NMR spectroscopy in elucidating subtle structural nuances. This guide serves as a valuable resource for researchers, enabling confident structural assignment and facilitating the advancement of their scientific endeavors.

References

  • Hoye, T. R.; Jeffrey, C. S.; Tennakoon, M. A. A practical guide to routine NMR analysis of small organic molecules. Nat. Protoc.2007 , 2, 2449–2462. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • The chemical structures of (A) pyridine, (B) 3BP, (C) 2BP and 13 C -1 H NMR spectrum of 3-benzoylpyridine. ResearchGate. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (6-Bromopyridin-3-yl)(phenyl)methanone. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles of aromatic ketones, halogenated compounds, and pyridine derivatives to offer a robust predictive model. Furthermore, we present a comparative analysis with structurally related compounds and a detailed experimental protocol for researchers seeking to acquire and interpret such data. This guide is intended to serve as a valuable resource for structural elucidation, impurity profiling, and metabolic studies in the fields of pharmaceutical and chemical research.

Introduction to (6-Bromopyridin-3-yl)(phenyl)methanone and the Role of Mass Spectrometry

(6-Bromopyridin-3-yl)(phenyl)methanone is a substituted benzophenone derivative incorporating a brominated pyridine ring. Such structures are of significant interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable analytical technique for the characterization of these molecules.[1][2][3] It provides crucial information about a compound's molecular weight and structure through the analysis of its fragmentation patterns.[4] Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile and semi-volatile compounds like the topic molecule, offering high-resolution separation coupled with detailed mass analysis.[1][2][5][6]

Predicted Electron Ionization (EI) Fragmentation Pattern

Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. For (6-Bromopyridin-3-yl)(phenyl)methanone, the following fragmentation patterns are predicted based on the established behavior of aromatic ketones and halogenated heterocycles.[7][8][9]

The Molecular Ion and Isotopic Signature of Bromine

The molecular ion peak is expected to be prominent, a common characteristic of aromatic ketones.[8][10] A key feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M•+ and M+2•+) of almost equal intensity, separated by two mass-to-charge units (m/z).[4][11]

Primary Fragmentation Pathways: α-Cleavage

The most characteristic fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[7][8] For (6-Bromopyridin-3-yl)(phenyl)methanone, two primary α-cleavage routes are possible:

  • Formation of the Benzoyl Cation (m/z 105): Cleavage of the bond between the carbonyl carbon and the bromopyridinyl ring would result in the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the mass spectra of benzophenone derivatives.[7] The corresponding radical would be the 6-bromopyridin-3-yl radical.

  • Formation of the 6-Bromonicotinoyl Cation (m/z 184/186): Alternatively, cleavage of the bond between the carbonyl carbon and the phenyl ring would yield the 6-bromonicotinoyl cation ([C₆H₄NBrCO]⁺). This fragment will exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 184 and 186. The corresponding radical would be the phenyl radical.

The relative abundance of these two fragment ions will depend on the relative stability of the resulting cations and radicals.

Secondary Fragmentation

Further fragmentation of the primary ions is also expected:

  • From the Benzoyl Cation (m/z 105): The benzoyl cation can lose carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.

  • From the 6-Bromonicotinoyl Cation (m/z 184/186): This cation can also undergo decarbonylation to produce the 6-bromopyridinyl cation at m/z 156/158. Subsequent loss of the bromine atom would lead to the pyridinyl cation.

The predicted fragmentation cascade is illustrated in the following diagram:

G M Molecular Ion (M•+) (6-Bromopyridin-3-yl)(phenyl)methanone m/z 261/263 F1 Benzoyl Cation C₆H₅CO⁺ m/z 105 M->F1 -•C₅H₃NBr F2 6-Bromonicotinoyl Cation [C₆H₄NBrCO]⁺ m/z 184/186 M->F2 -•C₆H₅ F3 Phenyl Cation C₆H₅⁺ m/z 77 F1->F3 -CO F4 6-Bromopyridinyl Cation [C₅H₃NBr]⁺ m/z 156/158 F2->F4 -CO

Caption: Predicted EI-MS fragmentation of (6-Bromopyridin-3-yl)(phenyl)methanone.

Comparative Analysis with Structurally Related Compounds

Understanding the fragmentation of (6-Bromopyridin-3-yl)(phenyl)methanone is enhanced by comparing its predicted pattern to that of similar molecules.

CompoundKey Differentiating FeatureExpected Impact on Fragmentation Pattern
Benzophenone Absence of the bromopyridine moiety.The molecular ion will be at a lower m/z. The primary fragmentation will still be the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). The fragments related to the bromopyridine ring will be absent.
(Pyridin-3-yl)(phenyl)methanone Absence of the bromine atom.The molecular ion will be at a lower m/z. The isotopic signature of bromine will be absent. Fragmentation will still involve α-cleavage to form the benzoyl cation (m/z 105) and the nicotinoyl cation (m/z 106).
4'-Bromoacetophenone Acetyl group instead of a benzoyl group.The molecular ion will exhibit the bromine isotopic pattern. A prominent fragment will be the 4-bromobenzoyl cation (m/z 183/185) due to the loss of a methyl radical.[12]

Experimental Protocol for GC-MS Analysis

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of (6-Bromopyridin-3-yl)(phenyl)methanone.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.

Instrumentation and Parameters

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.[5]

  • Gas Chromatograph (GC) Parameters:

    • Injection Port: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters outlined above.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to (6-Bromopyridin-3-yl)(phenyl)methanone.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and its characteristic bromine isotopic pattern.

    • Identify the major fragment ions and propose fragmentation pathways.

    • Compare the acquired spectrum with the predicted fragmentation pattern and with library spectra if available.

The general workflow for this experimental procedure is depicted below:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Solvent Dilution Dilute to Working Conc. Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Extract Mass Spectrum Detection->Spectrum Analysis Analyze Fragmentation Spectrum->Analysis Comparison Compare with Predictions Analysis->Comparison

Caption: General workflow for the GC-MS analysis of a small molecule.

Conclusion

The mass spectrometry fragmentation of (6-Bromopyridin-3-yl)(phenyl)methanone is predicted to be dominated by α-cleavage, leading to the formation of the benzoyl cation (m/z 105) and the 6-bromonicotinoyl cation (m/z 184/186). The presence of bromine will be readily identifiable through its characteristic isotopic pattern in the molecular ion and any bromine-containing fragments. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this compound, enabling its unambiguous identification and further structural studies. This guide serves as a foundational resource, blending theoretical predictions with practical, actionable experimental guidance.

References

  • SAR Publication. (2025, August 30).
  • Bailey Z. (2024, December 30). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • New Pharma. (2017, April 19).
  • Benchchem. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9.
  • Whitman College.
  • Benchchem. (2025, December). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Creative Proteomics.
  • Scribd. Mass Spectrometry of Ketones and Aldehydes.
  • Slideshare.
  • University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).

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A Comparative Guide to the Infrared Spectrum of 6-Bromo-3-benzoylpyridine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel compounds is paramount. 6-Bromo-3-benzoylpyridine, a molecule featuring a brominated pyridine ring linked to a benzoyl group, presents a unique combination of functional groups whose vibrational characteristics can be effectively probed using Infrared (IR) spectroscopy. This guide provides an in-depth, predictive analysis of the characteristic IR absorption peaks for this compound.

Given the absence of a published, fully assigned experimental spectrum for 6-Bromo-3-benzoylpyridine in readily accessible literature, this guide employs a foundational, first-principles approach. By dissecting the molecule into its constituent functional groups and comparing them with well-characterized model compounds, we can construct a reliable, predictive spectrum. This methodology not only serves as a practical guide for researchers working with this specific molecule but also illustrates a robust workflow for spectral interpretation of new chemical entities.

Part 1: Theoretical Prediction of Characteristic Vibrations

The structure of 6-Bromo-3-benzoylpyridine incorporates three key vibrational components: an aryl ketone, a substituted pyridine ring, and a carbon-bromine bond. Each of these contributes distinct and identifiable peaks to the IR spectrum.

  • Aromatic C-H Stretching (νC-H): Both the phenyl and pyridine rings contain C-H bonds on sp² hybridized carbons. These stretching vibrations are characteristically found at wavenumbers just above 3000 cm⁻¹. We anticipate multiple, relatively weak to medium intensity bands in the 3100-3000 cm⁻¹ region.

  • Carbonyl (C=O) Stretching (νC=O): The diaryl ketone is arguably the most prominent functional group for IR analysis. The stretching vibration of the C=O bond gives rise to a very strong and sharp absorption band. For aromatic ketones like benzophenone, this peak is typically observed around 1660-1690 cm⁻¹. The conjugation with both the phenyl and pyridine rings delocalizes electron density, slightly lowering the bond order and shifting the peak to a lower frequency compared to aliphatic ketones. Therefore, a strong, sharp peak is predicted in the 1685-1660 cm⁻¹ range.

  • Aromatic Ring C=C and C=N Stretching (νC=C, νC=N): The carbon-carbon double bonds within the phenyl and pyridine rings, along with the carbon-nitrogen double bonds of the pyridine ring, produce a series of characteristic absorptions in the 1600-1400 cm⁻¹ region. These peaks, often referred to as "ring breathing" modes, can be diagnostic of the aromatic system. We expect to see several medium-to-strong intensity bands around 1595, 1575, 1475, and 1440 cm⁻¹ .

  • C-H Bending Vibrations: In-plane and out-of-plane (oop) bending of the aromatic C-H bonds provides valuable information. Out-of-plane bends in the 900-675 cm⁻¹ region are particularly useful for determining substitution patterns.

  • Carbon-Bromine (C-Br) Stretching (νC-Br): The vibration of the C-Br bond is found at lower wavenumbers. For aryl bromides, this peak is typically a medium to strong absorption in the 690-515 cm⁻¹ region.

The following diagram illustrates the relationship between the functional groups in 6-Bromo-3-benzoylpyridine and their expected IR absorption regions.

G cluster_mol 6-Bromo-3-benzoylpyridine cluster_peaks Predicted IR Absorption Regions (cm⁻¹) Mol Structure p1 Aromatic C-H Stretch (3100-3000) Mol->p1 Phenyl & Pyridyl Rings p2 Carbonyl C=O Stretch (1685-1660) Mol->p2 Ketone Group p3 Aromatic C=C / C=N Stretch (1600-1400) Mol->p3 Phenyl & Pyridyl Rings p4 C-Br Stretch (690-515) Mol->p4 Bromo Substituent

Caption: Functional groups of 6-Bromo-3-benzoylpyridine and their corresponding IR regions.

Part 2: Comparative Analysis with Model Compounds

To refine our predictions, we compare the expected spectrum with the known IR spectra of structurally related molecules. This comparative approach provides a self-validating system, grounding our theoretical predictions in experimental data.

Functional Group/VibrationPredicted for 6-Bromo-3-benzoylpyridine Benzophenone [1][2][3][4]3-Bromopyridine [5][6][7]2-Benzoylpyridine [8][9][10][11]
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (weak-medium)~3060 cm⁻¹~3050 cm⁻¹~3060 cm⁻¹
Carbonyl C=O Stretch ~1670 cm⁻¹ (strong, sharp) ~1660 cm⁻¹ (strong, sharp) N/A~1668 cm⁻¹ (strong, sharp)
Aromatic C=C/C=N Stretch Multiple peaks ~1595-1400 cm⁻¹~1595, 1447 cm⁻¹~1570, 1460, 1415 cm⁻¹~1585, 1445, 1430 cm⁻¹
C-Br Stretch ~650-550 cm⁻¹ (medium-strong)N/A~680 cm⁻¹N/A

Analysis of Comparative Data:

  • Benzophenone serves as an excellent model for the benzoyl portion. Its strong carbonyl absorption around 1660 cm⁻¹ confirms the expected position for a diaryl ketone.[3]

  • 3-Bromopyridine provides the spectral characteristics of the brominated pyridine ring. The NIST reference spectrum shows key aromatic stretching bands and a C-Br vibration.[5]

  • 2-Benzoylpyridine , as the closest structural analog with published spectral data, validates the prediction for the C=O stretch in a system conjugated to both phenyl and pyridine rings, with a reported value around 1668 cm⁻¹.[8]

By synthesizing these data points, we can confidently predict that the most characteristic peaks for 6-Bromo-3-benzoylpyridine will be a very strong C=O stretch near 1670 cm⁻¹ , multiple aromatic ring stretches between 1600 and 1400 cm⁻¹ , weaker aromatic C-H stretches above 3000 cm⁻¹ , and a C-Br stretch in the low-frequency region.

Part 3: Experimental Protocol for Spectrum Acquisition

To validate these predictions, an experimental spectrum must be acquired. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its minimal sample preparation and high reproducibility.[12][13][14][15]

Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Sample
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify the cleanliness of the ATR crystal (typically diamond or germanium). If necessary, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 6-Bromo-3-benzoylpyridine powder directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

    • Lower the press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.[13][16]

  • Spectrum Collection:

    • Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After collection, the spectrum will be automatically ratioed against the background.

    • Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal and press tip thoroughly with a solvent-moistened tissue to prevent cross-contamination.

The following diagram outlines the experimental workflow for this protocol.

G start Start prep 1. Clean ATR Crystal start->prep background 2. Collect Background Spectrum prep->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Apply Pressure with Press Arm apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum (4000-400 cm⁻¹, 32 scans) apply_pressure->collect_spectrum process 6. Process Data (Background Subtraction, ATR Correction) collect_spectrum->process clean 7. Clean Crystal for Next Sample process->clean end_node End: High-Quality Spectrum clean->end_node

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid compound.

Part 4: Conclusion and Final Synthesis

This guide establishes a robust, predictive framework for interpreting the IR spectrum of 6-Bromo-3-benzoylpyridine. By combining theoretical principles with comparative data from analogous structures, we can identify the key spectral features with a high degree of confidence.

The definitive characteristic peaks to identify 6-Bromo-3-benzoylpyridine are:

  • A strong, sharp carbonyl (C=O) stretch around 1670 cm⁻¹. This is the most intense and unambiguous peak.

  • A cluster of medium-to-strong aromatic ring stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹.

  • Weak C-H stretching bands from the aromatic rings appearing just above 3000 cm⁻¹.

  • A medium-to-strong C-Br stretching band in the fingerprint region, expected between 650 cm⁻¹ and 550 cm⁻¹.

This predictive guide serves as an essential tool for any researcher engaged in the synthesis or analysis of this compound, providing the necessary data to confirm its identity and purity via infrared spectroscopy.

References

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

  • Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link]

  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • Brainly. (2023, July 1). IR Spectrum of Benzophenone and Triphenylmethanol. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the reaction. Retrieved from [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research, 11(02), 44788-44792. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Mathur, M. S., Nelson, J. B., & Tabisz, G. C. (1981). Far-Infrared Spectrum of Benzophenone. Spectroscopy Letters, 14(5), 335-340. Retrieved from [Link]

  • Kolev, Ts.M., & Bleckmann, P. (1989). VIBRATIONAL ASSIGNMENT OF 2-BENZOYL PYRIDINE AND ITS 18O LABELLED ISOMER. Spectroscopy Letters, 22(9), 1215-1227. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromopyridine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-BENZOYLPYRIDINE. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

HPLC Method Development for Purity Analysis of (6-Bromopyridin-3-yl)(phenyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity analysis method for complex pharmaceutical intermediates requires moving beyond trial-and-error. (6-Bromopyridin-3-yl)(phenyl)methanone presents a unique set of chromatographic challenges. Its structure features a weakly basic pyridine nitrogen, a highly polarizable carbonyl group, and a hydrophobic, electron-withdrawing bromine atom.

This guide objectively compares stationary phase chemistries and outlines a self-validating, step-by-step methodology to achieve baseline resolution of this compound from its critical impurities, ensuring compliance with global regulatory standards.

Structural Analysis & Chromatographic Causality

Before selecting a column or mobile phase, we must analyze the analyte's physicochemical properties to establish the causality behind our experimental choices:

  • The Pyridine Nitrogen: Unsubstituted pyridine has a pKa of ~5.2. However, the electron-withdrawing bromine at the ortho-like position (C6) and the benzoyl group at C3 significantly reduce the electron density on the nitrogen, lowering the pKa to < 3.0.

  • Silanol Interactions: At a neutral pH, residual silanols on silica-based columns are ionized (

    
    ), which can lead to secondary ion-exchange interactions with the weakly basic pyridine ring, causing severe peak tailing. To mitigate this, an acidic mobile phase (pH ~2.7) is required to suppress silanol ionization.
    
  • Critical Impurities: The most challenging impurities in the synthesis of this compound are the debrominated byproduct (pyridin-3-yl(phenyl)methanone) and regioisomers (e.g., 2-bromo or 5-bromo derivatives). Separating these requires a stationary phase that recognizes subtle differences in molecular shape and polarizability, not just hydrophobicity.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

Standard Octadecylsilane (C18) columns rely almost entirely on dispersive (hydrophobic) interactions. While effective for general separations, C18 often struggles to resolve halogenated aromatics from their non-halogenated counterparts.

To overcome this, we compare a standard C18 phase against a Phenyl-Hexyl phase. As detailed in comparative selectivity studies [1], Phenyl-Hexyl columns provide orthogonal retention mechanisms—specifically


 stacking with the benzoyl and pyridine rings, and dipole-dipole interactions with the polarizable bromine atom.
Quantitative Performance Comparison

The following experimental data summarizes the performance of both columns under identical gradient conditions (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile).

Chromatographic ParameterStandard C18 Column (4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 3.5 µm)
Retention Time (Main Peak) 5.8 min7.4 min
Peak Tailing Factor (USP) 1.45 (Moderate tailing)1.08 (Excellent symmetry)
Resolution (vs. Debrominated Impurity) 1.94.2
Resolution (vs. Isomeric Impurity) 1.2 (Co-elution risk)2.8 (Baseline separated)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

Stacking + Dipole

Conclusion: The Phenyl-Hexyl column demonstrates superior performance. The extended hexyl chain provides necessary hydrolytic stability and hydrophobic retention, while the terminal phenyl ring engages in shape-selective


 interactions, effectively doubling the resolution between the critical isomeric pairs.

G Analyte (6-Bromopyridin-3-yl)(phenyl)methanone Pi π-π Stacking (Phenyl & Pyridine Rings) Analyte->Pi Dipole Dipole-Dipole Interactions (Bromine & Carbonyl) Analyte->Dipole Hydrophobic Hydrophobic Partitioning (Hexyl Chain) Analyte->Hydrophobic Phase Phenyl-Hexyl Stationary Phase Pi->Phase Dipole->Phase Hydrophobic->Phase

Fig 1: Orthogonal retention mechanisms on a Phenyl-Hexyl stationary phase.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol incorporates system suitability testing (SST) directly into the workflow.

A. Reagent & Mobile Phase Preparation
  • Aqueous Phase (Channel A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Formic acid maintains a pH of ~2.7, neutralizing residual column silanols to ensure sharp peak shapes.

  • Organic Phase (Channel B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Causality: Acetonitrile is chosen over methanol to minimize backpressure and provide a lower UV cutoff, enhancing the signal-to-noise ratio.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm length × 4.6 mm ID, 3.5 µm particle size.

  • Column Temperature: 35 °C (Controls solvent viscosity and stabilizes retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated benzoyl-pyridine system).

C. Gradient Program
Time (min)% Channel A (Water/FA)% Channel B (ACN/FA)
0.08020
2.08020
10.02080
12.02080
12.18020
16.08020 (Equilibration)
D. Sample Preparation & System Suitability
  • Blank: Inject the diluent to confirm no baseline interference.

  • System Suitability Solution (SST): Spike the main analyte (0.5 mg/mL) with the debrominated impurity (0.005 mg/mL).

  • Acceptance Criteria: The resolution (

    
    ) between the main peak and the debrominated impurity must be 
    
    
    
    . The tailing factor for the main peak must be
    
    
    .

Regulatory Alignment: ICH Q2(R2) Validation

Once the method is developed, it must be validated according to the latest regulatory frameworks. In 2024, the European Medicines Agency (EMA) and the International Council for Harmonisation implemented the revised [2], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.

To align this specific method with ICH Q2(R2) requirements for a purity/impurity assay:

  • Specificity: The Phenyl-Hexyl column's unique selectivity guarantees that the active compound is definitively resolved from all synthetic intermediates and degradation products.

  • Range & Linearity: Must be established from the reporting threshold (typically 0.05% of the nominal concentration) up to 120% of the specification limit.

  • Robustness: The method's resilience must be tested by introducing deliberate variations in the column temperature (

    
     °C), gradient slope (
    
    
    
    %), and flow rate (
    
    
    mL/min).

G A 1. Define Analytical Target Profile (Purity of Bromopyridine Derivative) B 2. Stationary Phase Screening (C18 vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (pH & Organic Modifier) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D E 5. Routine Purity Analysis D->E

Fig 2: Lifecycle approach to HPLC method development and validation.

References

  • Long, W. J., Henderson, J. W., & Joseph, M. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC North America, June 2008.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Harmonised Guideline, Effective June 14, 2024.[Link]

A Comparative Guide to the Definitive Structure Confirmation of (6-Bromopyridin-3-yl)(phenyl)methanone: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of robust research and development. For a molecule such as (6-Bromopyridin-3-yl)(phenyl)methanone, a versatile synthetic intermediate[1], an unambiguous understanding of its three-dimensional architecture is paramount. This guide provides an in-depth comparison of analytical techniques for its structure elucidation, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the experimental intricacies of this technique and objectively compare its outcomes with those of other widely used spectroscopic methods.

The Imperative of Absolute Configuration

(6-Bromopyridin-3-yl)(phenyl)methanone, with its brominated pyridine and phenyl ketone moieties, presents a scaffold for a multitude of chemical transformations, including potent cross-coupling reactions[1]. The precise spatial arrangement of these functional groups dictates its reactivity and potential biological interactions. While techniques like NMR and mass spectrometry provide crucial connectivity data, they can sometimes fall short of providing the absolute, three-dimensional truth of the solid-state structure. This is where X-ray crystallography provides an unparalleled level of detail.

A Glimpse into the Crystalline World: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a compound. The process, in essence, involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern that is a function of the crystal's internal structure.

Experimental Protocol: From Powder to Picture

Obtaining a high-quality crystal structure is a meticulous process that demands patience and precision. The following is a representative protocol for the single-crystal X-ray diffraction analysis of (6-Bromopyridin-3-yl)(phenyl)methanone.

Materials and Equipment:

  • (6-Bromopyridin-3-yl)(phenyl)methanone sample

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small vials or test tubes

  • Microscope

  • Single-crystal X-ray diffractometer

  • Crystallographic software (e.g., SHELXT, SHELXL)[2]

Step-by-Step Procedure:

  • Crystallization: The first and often most challenging step is to grow a single crystal of suitable size and quality. Slow evaporation of a saturated solution is a common technique.

    • Dissolve a small amount of (6-Bromopyridin-3-yl)(phenyl)methanone in a suitable solvent or solvent mixture.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

    • Visually inspect the vials under a microscope for the formation of well-defined single crystals.

  • Crystal Mounting:

    • Carefully select a well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal vibrations and radiation damage.

    • The diffractometer will then rotate the crystal while irradiating it with a monochromatic X-ray beam. The diffraction data are collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The structure is then "solved" using software like SHELXT to obtain an initial model of the electron density.[2]

    • This model is then "refined" using software like SHELXL to improve the fit between the calculated and observed diffraction data, ultimately yielding the final crystal structure.[2]

Workflow for Single-Crystal X-ray Diffraction

cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination start Powdered Sample of (6-Bromopyridin-3-yl)(phenyl)methanone crystallization Crystallization Trials (Slow Evaporation) start->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure Final Crystal Structure & Validation structure_refinement->final_structure

A generalized workflow for determining the crystal structure of a small molecule.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of a new compound typically involves a suite of analytical techniques. The following table compares the information provided by X-ray crystallography with that of other common methods for the analysis of (6-Bromopyridin-3-yl)(phenyl)methanone.

Technique Information Provided Strengths for (6-Bromopyridin-3-yl)(phenyl)methanone Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous determination of the molecular structure and stereochemistry.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and relative number of protons and carbons.[1]Confirms the presence of the pyridyl and phenyl rings and their substitution patterns.Does not provide definitive information on the solid-state conformation or intermolecular interactions.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule and its fragments.[1]Confirms the molecular weight and elemental composition (with high-resolution MS).Provides no information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their vibrational frequencies.Confirms the presence of the carbonyl (C=O) group and the aromatic rings.Provides limited information on the overall molecular structure.

The Synergy of Techniques: A Holistic Approach to Structure Elucidation

In practice, these techniques are not used in isolation but rather in a complementary fashion to build a complete picture of a new molecule. The initial synthesis of (6-Bromopyridin-3-yl)(phenyl)methanone would be followed by spectroscopic analysis to confirm the expected connectivity and molecular formula. X-ray crystallography then serves as the final, definitive step to provide an unambiguous three-dimensional structure.

Integrated Workflow for Structure Confirmation

cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of (6-Bromopyridin-3-yl)(phenyl)methanone nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir preliminary_confirmation Preliminary Structure Confirmation nmr->preliminary_confirmation ms->preliminary_confirmation ir->preliminary_confirmation crystallography Single-Crystal X-ray Crystallography preliminary_confirmation->crystallography final_confirmation Definitive 3D Structure Confirmation crystallography->final_confirmation

A typical workflow integrating various analytical techniques for definitive structure confirmation.

Conclusion

For a molecule with the synthetic and potential pharmaceutical importance of (6-Bromopyridin-3-yl)(phenyl)methanone, absolute certainty in its structure is non-negotiable. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. The investment in obtaining a crystal structure is repaid with the certainty it provides, forming a solid foundation for further research and development.

References

  • Crystal structure of (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H) - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Bis(6-Bromopyridin-3-Yl)Methanone - MySkinRecipes. MySkinRecipes. Available at: [Link].

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) - MDPI. MDPI. Available at: [Link].

  • 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][1][3]dioxin-5-Yl)phenyl]pyridin-2-Amine. Amanote Research. Available at: [Link].

  • (2-Bromopyridin-3-yl)(phenyl)methanone | C12H8BrNO | CID 12846968 - PubChem. National Center for Biotechnology Information. Available at: [Link].

  • (6-Bromopyridin-3-yl)methanamine | C6H7BrN2 | CID 22450529 - PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Crystal data of benzophenone. | Download Table - ResearchGate. ResearchGate. Available at: [Link].

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. ResearchGate. Available at: [Link].

  • The crystal structure of (3′-(2-bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone, C92H68O12Br4 - ResearchGate. ResearchGate. Available at: [Link].

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC - NIH. National Center for Biotechnology Information. Available at: [Link].

  • Benzophenone-6 | C15H14O5 | CID 8570 - PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link].

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Elemental Analysis Expectations for Pure (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis expectations for pure (6-Bromopyridin-3-yl)(phenyl)methanone Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9) is a critical diaryl ketone intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] Its structural integrity—defined by the 2,5-disubstituted pyridine ring—is pivotal for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

For researchers and drug developers, Elemental Analysis (EA) serves as the definitive gatekeeper for purity validation. Unlike HPLC, which may obscure inorganic contaminants or co-eluting isomers, EA provides a stoichiometric absolute. This guide objectively compares the theoretical performance of the pure compound against common synthetic "alternatives" (impurities and solvates), providing a self-validating protocol for interpretation.

Part 1: Theoretical Framework & Performance Benchmarks

To validate the "performance" of your sample in a combustion analyzer, you must first establish the theoretical baseline. The presence of the heavy bromine atom (approx. 30% by mass) significantly suppresses the carbon and nitrogen percentages compared to non-halogenated analogs.

Compound Identity:

  • IUPAC Name: (6-Bromopyridin-3-yl)(phenyl)methanone[1][2]

  • Molecular Formula: C₁₂H₈BrNO[1][3]

  • Molecular Weight: 262.10 g/mol [1][3]

Table 1: Theoretical Composition vs. Detection Limits
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 12144.1354.99% 54.59% – 55.39%
Hydrogen (H) 88.063.08% 2.68% – 3.48%
Nitrogen (N) 114.015.34% 4.94% – 5.74%
Bromine (Br) 179.9030.48% Not typically measured in CHN
Oxygen (O) 116.006.10% Calculated by difference

Senior Scientist Insight: The low Hydrogen content (3.08%) is the most sensitive indicator of purity. A deviation of just +0.5% H often indicates significant contamination by water or reduced alcohol intermediates, which are common in the synthesis of this ketone.

Part 2: Comparative Analysis (Product vs. Alternatives)

In this context, "Alternatives" refer to the likely impurity profiles encountered during synthesis (e.g., Grignard reaction of 2,6-dibromopyridine followed by oxidation). The table below compares the EA signature of the Pure Product against these common deviations.

Table 2: Comparative EA Signatures of Impurity Scenarios
ScenarioChemical Profile% C% H% NDiagnostic Indicator
Target Product Pure Ketone 54.99 3.08 5.34 Matches Theory
Alternative A Alcohol Intermediate (Incomplete Oxidation)C₁₂H₁₀BrNO54.573.825.30High H (+0.74%) Distinctive shift due to -CH(OH)- vs -C(=O)-.[2]
Alternative B Des-Bromo Analog (Over-reduction)C₁₂H₉NO78.674.957.65Massive C Spike Loss of heavy Br atom inflates C/N %.
Alternative C Water Solvate (0.5 mol H₂O)C₁₂H₈BrNO · 0.5 H₂O53.163.355.17Low C, High H Classic "wet sample" profile.
Alternative D DCM Entrapment (0.1 mol CH₂Cl₂)53.643.035.17Low C, Low N Chlorinated solvents dilute the C/N mass ratio.
Part 3: Experimental Protocol (Self-Validating System)

Achieving the theoretical values above requires a protocol that accounts for the halogenated nature of the compound. Bromine can interfere with standard combustion by forming volatile free halogens rather than copper halides, potentially leading to high nitrogen readings if not trapped.

Step-by-Step Workflow
  • Sample Pre-Treatment (Crucial):

    • Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours.

    • Reasoning: The pyridine nitrogen retains moisture via hydrogen bonding. Standard drying removes surface water (Alternative C).

  • Microbalance Weighing:

    • Target mass: 2.000 mg – 2.500 mg.

    • Use a tin capsule.

    • Validation: Ensure the balance stability is ±0.001 mg.

  • Combustion Aid Addition:

    • Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Mechanism:[4] These oxides act as flux and oxygen donors, ensuring complete combustion of the refractory aromatic ring. More importantly, they assist in binding the Bromine, preventing it from reaching the thermal conductivity detector (TCD) as a gas that mimics Nitrogen.

  • Instrument Parameters:

    • Furnace Temperature: ≥980°C (High temp required for brominated aromatics).

    • Reduction Tube: Copper (must be fresh to trap excess Br₂).

Part 4: Data Interpretation & Troubleshooting

Use the following logic flow to interpret your EA results. This system allows you to diagnose the specific type of impurity based on the deviation vector.

EA_Decision_Tree Start Analyze EA Data (Compare to Theory) CheckC Is Carbon within 54.59% - 55.39%? Start->CheckC CheckH Is Hydrogen within 2.68% - 3.48%? CheckC->CheckH Yes FailC Analyze Carbon Deviation CheckC->FailC No Pass PASS: High Purity Confirmed CheckH->Pass Yes FailH Analyze Hydrogen Deviation CheckH->FailH No LowC Carbon is LOW (<54.5%) FailC->LowC HighC Carbon is HIGH (>55.4%) FailC->HighC DiagLowC Diagnosis: 1. Inorganic Salts (Ash) 2. Heavy Solvent (DCM/CHCl3) 3. Moisture (Check H) LowC->DiagLowC DiagHighC Diagnosis: 1. Solvent (EtOAc/Hexane) 2. Des-bromo Impurity 3. Precursor Contamination HighC->DiagHighC HighH Hydrogen is HIGH (>3.5%) FailH->HighH DiagHighH Diagnosis: 1. Alcohol Intermediate (Incomplete Oxidation) 2. Wet Sample HighH->DiagHighH

Figure 1: Decision logic for interpreting Elemental Analysis data for (6-Bromopyridin-3-yl)(phenyl)methanone.

Troubleshooting Specifics
  • The "Nitrogen Spike": If your Nitrogen value is significantly higher than 5.34% (e.g., >6.0%) but C and H are correct, your reduction tube is likely exhausted. Bromine gas is escaping the combustion chamber and being detected as Nitrogen. Action: Replace the copper reduction filling.

  • The "Alcohol Drift": If Carbon is close to spec but Hydrogen is consistently 3.7–3.9%, you have incomplete oxidation of the alcohol intermediate. Recrystallization is required.

References
  • National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials for Brominated Compounds. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. ACS Publications. Retrieved from [Link]

  • Cardiff University. (2022). An International Study Evaluating Elemental Analysis Reproducibility. Retrieved from [Link]

  • PubChem. (2025).[3][5][6] (6-Bromopyridin-3-yl)(phenyl)methanone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (6-Bromopyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and disposal of (6-Bromopyridin-3-yl)(phenyl)methanone.

Compound Overview and Hazard Profile

(6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9) is a diaryl ketone featuring a phenyl group and a 6-bromopyridin-3-yl group linked by a carbonyl bridge[1]. In medicinal and synthetic chemistry, this halogenated pyridyl ketone serves as a highly valued scaffold; the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex molecular architectures[1].

Because it is a reactive halogenated organic intermediate, strict adherence to laboratory safety protocols is mandatory to mitigate exposure risks[2]. While specific toxicological data on this exact molecule may be limited, it must be handled with the precautions standard for structurally similar brominated pyridines, which are established irritants[3].

Table 1: Physicochemical and Anticipated Hazard Profile

Property / ClassificationDetailCausality / Implication for Handling
CAS Number 80100-16-9[1]Unique identifier for inventory and waste tracking.
Molecular Formula C₁₂H₈BrNO[1]Contains a halogen (Br); dictates waste segregation protocols.
Molecular Weight 262.10 g/mol [1]Solid at room temperature; primary risk is dust inhalation/contact.
Hazard Class (GHS) Irritant (Extrapolated)[3]Requires barrier protection for skin, eyes, and respiratory tract.
Hazard Statements H315, H319, H335[3]Causes skin/eye irritation; may cause respiratory irritation.
Incompatibilities Strong oxidizing agents[2]Must be stored away from oxidizers to prevent exothermic degradation.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must directly address the physicochemical risks of the compound.

  • Respiratory Protection: All handling, weighing, and transfer operations must occur within a certified Chemical Fume Hood (minimum face velocity of 80-100 fpm). Causality: As a solid powder, the compound poses a risk of aerosolization. The fume hood prevents the inhalation of particulates, directly mitigating the H335 (respiratory irritation) hazard[3].

  • Hand Protection: Nitrile examination gloves (minimum 4 mil thickness). Causality: Nitrile provides an effective barrier against standard organic powders, preventing dermal absorption and mitigating the H315 (skin irritation) hazard. Gloves must be inspected for micro-tears prior to use.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified). Causality: Standard safety glasses with side shields are insufficient if the powder becomes airborne. Goggles create a seal around the eyes, mitigating the H319 (serious eye irritation) hazard[3].

  • Body Protection: A standard, fully buttoned flame-retardant laboratory coat and closed-toe shoes. Causality: Protects personal clothing from contamination and provides a primary barrier against accidental spills.

Operational Workflow and Handling Procedures

The following step-by-step methodology ensures safe logistical handling from inventory to reaction vessel.

Step 1: Pre-Operation Preparation

  • Verify the calibration and airflow of the chemical fume hood.

  • Clear the workspace of any incompatible materials, specifically strong oxidizing agents or reducing agents[2].

  • Don all required PPE (Coat, Goggles, Nitrile Gloves).

Step 2: Weighing and Transfer

  • Place the analytical balance inside the fume hood or a dedicated vented balance enclosure. Causality: Weighing is the highest-risk activity for aerosolizing powders.

  • Use a static-dissipative spatula to transfer the (6-Bromopyridin-3-yl)(phenyl)methanone. Causality: Static charge can cause the powder to disperse unpredictably, increasing exposure risk.

  • Weigh the material directly into a tared, sealable reaction vessel (e.g., a round-bottom flask or vial) rather than weigh paper. Causality: This eliminates a secondary transfer step, reducing the risk of spillage and airborne dust.

Step 3: Solvent Addition

  • Keep the vessel inside the fume hood.

  • Add the designated reaction solvent slowly. Causality: Rapid addition can displace air in the vessel, ejecting compound particulates into the hood environment.

Waste Management and Disposal Plan

Proper disposal is critical due to the environmental impact of halogenated compounds.

  • Segregation: All waste containing (6-Bromopyridin-3-yl)(phenyl)methanone must be strictly segregated into designated Halogenated Organic Waste containers. Causality: The bromine atom (C₁₂H₈BrNO) requires specific high-temperature incineration protocols to prevent the formation of toxic dioxins or furans during disposal. Mixing halogenated and non-halogenated waste violates environmental regulations and increases disposal costs.

  • Labeling: Waste containers must be clearly labeled with the compound name, CAS number (80100-16-9), and the specific hazard warnings (Irritant, Halogenated).

  • Solid Waste: Contaminated consumables (e.g., spatulas, gloves, empty vials) must be disposed of in solid hazardous waste bins, not general municipal trash.

Emergency Response Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[2]. Seek medical evaluation if irritation persists.

  • Eye Contact: Immediately flush eyes at a designated eyewash station for a minimum of 15 minutes, holding eyelids open[2]. Seek immediate medical attention.

  • Spill Cleanup: Do not dry sweep. Moisten the spilled powder slightly with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then carefully wipe up with absorbent pads. Dispose of pads in solid hazardous waste.

Operational Safety Workflow

SafetyWorkflow Prep 1. Risk Assessment & Fume Hood Check PPE 2. Don PPE (Nitrile, Goggles, Coat) Prep->PPE Handling 3. Weigh & Transfer Inside Fume Hood PPE->Handling Waste 4. Segregate as Halogenated Waste Handling->Waste Decon 5. Surface Decontamination & PPE Doffing Waste->Decon

Standard operational safety workflow for handling halogenated pyridyl ketones.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.